Product packaging for Emtricitabine(Cat. No.:CAS No. 143491-57-0)

Emtricitabine

Cat. No.: B1671230
CAS No.: 143491-57-0
M. Wt: 247.25 g/mol
InChI Key: XQSPYNMVSIKCOC-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Emtricitabine is an organofluorine compound that is 5-fluorocytosine substituted at the 1 position by a 2-(hydroxymethyl)-1,3-oxathiolan-5-yl group (2R,5S configuration). It is used in combination therapy for the treatment of HIV-1 infection. It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. It is a pyrimidone, an organofluorine compound, a monothioacetal and a nucleoside analogue.
This compound (brand name: Emtriva) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV in adults, children, and infants. This compound is always used in combination with other HIV medicines.
This compound is a nucleoside reverse transcriptase inhibitor (NRTI) indicated for the treatment of HIV infection in adults or combined with [tenofovir alafenamide] for the prevention of HIV-1 infection in high risk adolescents and adults. This compound is a cytidine analogue. The drug works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA. this compound was granted FDA approval on 2 July 2003.
This compound is a Human Immunodeficiency Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of this compound is as a Nucleoside Reverse Transcriptase Inhibitor.
This compound is a nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents for treatment and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). This compound does not appear to be a significant cause of drug induced liver injury, but may cause flares of disease in patients with underlying chronic hepatitis B virus (HBV) infection.
This compound is a synthetic fluoro derivative of thiacytidine with potent antiviral activity. This compound is phosphorylated to form this compound 5'-triphosphate within the cell. This metabolite inhibits the activity of human immunodeficiency virus (HIV) reverse transcriptase both by competing with the natural substrate deoxycytidine 5'-triphosphate and by incorporation into viral DNA causing a termination of DNA chain elongation (due to the lack of the essential 3'-OH group).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 3 approved and 9 investigational indications. This drug has a black box warning from the FDA.
structure given in first source;  RN given refers to (2R-cis)-isomer
A deoxycytidine analog and REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B viruses. It is used to treat HIV INFECTIONS.
See also: this compound;  Tenofovir Disoproxil Fumarate (component of);  this compound;  Tenofovir Alafenamide Fumarate (component of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN3O3S B1671230 Emtricitabine CAS No. 143491-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040129
Record name Emtricitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Emtricitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

About 1.12X10+6 mg/L in water at 25 °C, 2.00e+00 g/L
Record name Emtricitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EMTRICITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Emtricitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off white powder, White solid from ether and methanol

CAS No.

143491-57-0, 143491-54-7
Record name Emtricitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143491-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racivir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emtricitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emtricitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emtricitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMTRICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70B4ETF4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMTRICITABINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS8902U4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMTRICITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Emtricitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136-138, 136-140 °C, 136 - 140 °C
Record name Emtricitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EMTRICITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Emtricitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Emtricitabine's Antiviral Spectrum Beyond HIV: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Emtricitabine (FTC), a synthetic fluoro derivative of thiacytidine, is a potent nucleoside reverse transcriptase inhibitor (NRTI). While a cornerstone of combination antiretroviral therapy (cART) for Human Immunodeficiency Virus (HIV) infection, its clinical utility extends to other viral pathogens. This document provides an in-depth technical overview of this compound's antiviral activity beyond HIV, with a primary focus on its well-documented efficacy against Hepatitis B Virus (HBV). We will explore its mechanism of action, summarize key quantitative data from clinical studies, outline relevant experimental methodologies, and discuss the development of viral resistance. This guide is intended for researchers, virologists, and professionals in drug development seeking a comprehensive understanding of this compound's broader antiviral potential.

Introduction

This compound is a cytosine analogue with a chemical structure closely resembling lamivudine (3TC).[1] It is widely prescribed in fixed-dose combinations for the treatment and pre-exposure prophylaxis (PrEP) of HIV-1 and HIV-2 infections.[2][3][4] Like other NRTIs, this compound is a prodrug that requires intracellular phosphorylation to exert its antiviral effect.[1][2] Its primary non-HIV antiviral application is in the management of chronic hepatitis B, an indication for which it demonstrates significant clinical activity, although it is not formally FDA-approved for this purpose as a monotherapy.[2][5] This document consolidates the scientific and clinical data pertaining to this compound's activity against HBV and explores its mechanism of action, which underpins this dual-virus efficacy.

**2.0 Mechanism of Action

This compound's antiviral effect is mediated through the inhibition of viral reverse transcriptase (in the case of retroviruses like HIV) or DNA polymerase (in the case of hepadnaviruses like HBV).

2.1 Intracellular Activation and Viral Polymerase Inhibition

As a prodrug, this compound is administered in an inactive form.[2] Upon entering a host cell, it undergoes sequential phosphorylation by host cellular kinases to its active moiety, this compound 5'-triphosphate (FTC-TP).[1][6]

FTC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the nascent viral DNA chain by the HBV polymerase.[6][7] Once incorporated, the absence of a 3'-hydroxyl group on the this compound molecule prevents the formation of the subsequent 3'-5' phosphodiester bond, leading to the termination of DNA chain elongation.[2][6] This effectively halts viral replication.[6] The longer intracellular half-life of FTC-TP compared to lamivudine's triphosphate form is a distinguishing pharmacological feature.[1]

Figure 1: this compound Mechanism of Action cluster_cell Host Cell cluster_virus HBV Replication FTC This compound (FTC) (Prodrug) FTC_MP FTC-Monophosphate FTC->FTC_MP Cellular Kinases FTC_DP FTC-Diphosphate FTC_MP->FTC_DP Cellular Kinases FTC_TP This compound 5'-Triphosphate (FTC-TP - Active Form) FTC_DP->FTC_TP Cellular Kinases HBV_Polymerase HBV Reverse Transcriptase/Polymerase FTC_TP->HBV_Polymerase Competitively Inhibits DNA_Chain Growing Viral DNA Chain HBV_Polymerase->DNA_Chain Incorporation Chain_Termination DNA Chain Termination (Replication Halted) DNA_Chain->Chain_Termination FTC-TP Incorporation Leads to dCTP dCTP (Natural Substrate) dCTP->HBV_Polymerase

Figure 1: this compound Mechanism of Action

Antiviral Spectrum Beyond HIV

Hepatitis B Virus (HBV)

This compound demonstrates potent and selective inhibitory activity against HBV.[8] Clinical studies have consistently shown that this compound, typically administered at a dose of 200 mg once daily, leads to a significant reduction in serum HBV DNA levels, improvements in liver histology, and normalization of alanine aminotransferase (ALT) levels.[1][9]

In studies of patients with chronic HBV infection, a daily 200 mg dose of this compound resulted in a median decrease in serum HBV DNA of approximately 3 log10 copies/mL.[1][8] This antiviral activity has been observed in both HBV monoinfected individuals and those co-infected with HIV.[1][10]

Combination therapy, particularly with tenofovir disoproxil fumarate (TDF), is the standard of care for HIV/HBV co-infected individuals to ensure potent suppression of both viruses and to mitigate the risk of resistance.[11][12][13][14] The combination of TDF and this compound is highly effective, with studies showing that a high percentage of patients achieve undetectable HBV DNA levels.[12]

Experimental Protocols

4.1 In Vitro Antiviral Activity Assessment

The anti-HBV activity of this compound is typically first evaluated in cell-based assays.

  • Cell Lines: Human hepatoma cell lines that support HBV replication, such as HepG2 2.2.15 cells, are commonly used.

  • Methodology:

    • Cells are cultured in multi-well plates.

    • The cells are then exposed to serial dilutions of this compound.

    • After an incubation period (typically several days), the supernatant is collected.

    • HBV DNA is quantified from the supernatant using quantitative polymerase chain reaction (qPCR).

    • The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

4.2 Clinical Trial Protocol for Chronic HBV

A typical clinical trial to evaluate the efficacy and safety of an antiviral agent like this compound for chronic HBV would follow this general structure:

Figure 2: Clinical Trial Workflow for HBV Antiviral Screening Patient Screening (Chronic HBV, HBeAg+/-, Compensated Liver Disease) Baseline Baseline Assessment (HBV DNA, ALT, Liver Biopsy, Serology) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Arm (e.g., this compound 200 mg/day) Randomization->Treatment Placebo Placebo/Control Arm Randomization->Placebo Monitoring On-Treatment Monitoring (Weeks 4, 12, 24, 48) (HBV DNA, ALT, Safety Labs) Treatment->Monitoring Placebo->Monitoring Endpoint End-of-Treatment Assessment (e.g., Week 48) (Primary & Secondary Endpoints) Monitoring->Endpoint FollowUp Post-Treatment Follow-Up (Monitor for Flares, Durability of Response) Endpoint->FollowUp Analysis Data Analysis (Efficacy, Safety, Resistance) FollowUp->Analysis

Figure 2: Clinical Trial Workflow for HBV Antiviral
  • Primary Endpoints: Often include the proportion of patients with a significant reduction in serum HBV DNA (e.g., to <400 copies/mL) and/or histologic improvement in the liver.[9]

  • Secondary Endpoints: May include ALT normalization, HBeAg loss or seroconversion, and safety/tolerability.[9][15]

Quantitative Antiviral Activity Data

The following table summarizes the clinical efficacy of this compound in treating chronic HBV infection from key studies. Note that EC50/IC50 values from preclinical studies are less frequently reported in clinical literature.

Study Parameter This compound Dose Duration Result Reference
Median HBV DNA Reduction 200 mg once daily48 weeks~3 log10 copies/mL[1]
HBV DNA < 4700 copies/mL 200 mg once daily2 years53% of patients[15]
ALT Normalization 200 mg once daily2 years85% of patients[15]
HBeAg Seroconversion 200 mg once daily2 years33% of patients[15]
Histologic Improvement 200 mg once daily48 weeks62% of patients (vs. 25% placebo)[9]
HBV DNA Undetectable (in TI) TDF + FTC96 weeks94% probability[12]

TI: Treatment Intensification

Resistance Profile

As with other antiviral agents, long-term monotherapy with this compound can lead to the selection of drug-resistant HBV variants.

6.1 YMDD Motif Mutations

The primary resistance pathway for both this compound and the structurally similar lamivudine involves mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif within the catalytic domain of the HBV polymerase.[16] The most common mutations are M204V and M204I. These mutations reduce the binding affinity of the polymerase for the drug's triphosphate form, thereby diminishing its inhibitory effect. Due to this shared resistance pathway, there is complete cross-resistance between this compound and lamivudine.

Figure 3: Development of this compound Resistance in HBV Therapy This compound Monotherapy (Selective Pressure) WildType Wild-Type HBV (Replication Suppressed) Therapy->WildType Inhibits Mutation Spontaneous Mutation in Polymerase Gene (e.g., M204V/I in YMDD) Therapy->Mutation Selects for Resistant Resistant HBV Variant (Reduced Susceptibility to FTC) Mutation->Resistant Breakthrough Virologic Breakthrough (Increase in HBV DNA) Resistant->Breakthrough Leads to

Figure 3: Development of this compound Resistance in HBV

The emergence of resistance is a significant concern, with studies showing that after two years of 200 mg this compound therapy, 18% of patients developed resistance mutations.[15] This underscores the importance of using this compound as part of a combination regimen with a drug that has a different resistance profile, such as tenofovir, for the long-term management of chronic HBV.[14][17]

Conclusion

This compound possesses a clinically significant antiviral spectrum that extends beyond its primary indication for HIV. Its potent activity against Hepatitis B Virus is well-established, making it a valuable agent for patients with chronic hepatitis B, particularly in the context of HIV/HBV co-infection. The mechanism of action, involving intracellular phosphorylation and subsequent termination of viral DNA chain synthesis, is effective against the HBV polymerase. While highly effective, the potential for resistance development when used as a monotherapy necessitates its use within combination treatment strategies to ensure durable virologic suppression. Future research may continue to explore its utility in combination with novel anti-HBV agents to further optimize treatment outcomes.

References

Emtricitabine Resistance in HIV-1: A Technical Guide to Mutations in Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core molecular mechanisms and clinical implications of emtricitabine (FTC) resistance in Human Immunodeficiency Virus Type 1 (HIV-1). This compound, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of modern antiretroviral therapy (ART). However, the emergence of drug resistance mutations in the viral reverse transcriptase (RT) enzyme can compromise its efficacy. This document details the primary mutations conferring FTC resistance, their quantitative impact on drug susceptibility, the experimental protocols used for their characterization, and the underlying molecular pathways.

Core Resistance Mutations and Their Quantitative Impact

The development of resistance to this compound is predominantly associated with specific mutations in the HIV-1 RT gene. The most clinically significant of these is the M184V/I mutation.

The M184V mutation, and to a lesser extent the M184I mutation, are the primary drivers of high-level resistance to both this compound and the structurally similar drug, lamivudine (3TC)[1][2][3]. These mutations occur at codon 184 in the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the RT active site, which is crucial for the enzyme's catalytic function[4]. The substitution of methionine (M) with either valine (V) or isoleucine (I) at this position results in a steric clash that hinders the incorporation of FTC into the growing viral DNA chain[5].

While M184V/I are the most common, other mutations can also contribute to or modulate FTC resistance, often in the context of multi-drug resistance. These include the K65R and L74V mutations, as well as thymidine analog mutations (TAMs) such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E[6][7].

Below is a summary of the quantitative impact of key mutations on this compound susceptibility and their observed frequencies in clinical settings.

MutationFold-Change in this compound IC50Clinical Frequency (in Virologic Failure)Impact on Other NRTIs
M184V >100-fold[5][8]Most common NRTI resistance mutation[6]High-level resistance to Lamivudine (3TC). Increased susceptibility to Zidovudine (ZDV), Stavudine (d4T), and Tenofovir (TDF)[6][8].
M184I >100-fold[5]Less common than M184V.High-level resistance to Lamivudine (3TC).
K65R Intermediate ResistanceEmerges in patients on tenofovir-containing regimens[7].Intermediate resistance to Tenofovir (TDF), Abacavir (ABC), Didanosine (ddI), Lamivudine (3TC), and this compound (FTC). Increased susceptibility to Zidovudine (ZDV)[6].
L74V Low-level ResistanceOccurs in various treatment contexts.Intermediate resistance to Didanosine (ddI) and Abacavir (ABC). Slight increase in susceptibility to Zidovudine (ZDV) and Tenofovir (TDF)[6].
Q151M Complex Intermediate ResistanceRare in FTC-containing regimens.High-level resistance to Zidovudine (ZDV), Stavudine (d4T), Didanosine (ddI), and Abacavir (ABC). Intermediate resistance to Tenofovir (TDF), Lamivudine (3TC), and this compound (FTC)[6].

Molecular Mechanism of M184V-Mediated Resistance

The M184V mutation confers resistance through a mechanism of enhanced discrimination. The altered steric environment within the dNTP binding site of the M184V RT mutant allows for more efficient rejection of FTC-triphosphate in favor of the natural substrate, dCTP. This leads to a significant reduction in the rate of FTC incorporation into the viral DNA.

cluster_0 Wild-Type HIV-1 RT cluster_1 M184V Mutant HIV-1 RT WT_RT Wild-Type RT (M184) Viral_DNA Viral DNA Synthesis WT_RT->Viral_DNA Binds dCTP WT_RT->Viral_DNA Chain Termination FTC_TP This compound- Triphosphate FTC_TP->WT_RT Incorporated dCTP dCTP (Natural Substrate) M184V_RT Mutant RT (V184) Viral_DNA2 Viral DNA Synthesis (continues) M184V_RT->Viral_DNA2 Preferentially binds dCTP FTC_TP2 This compound- Triphosphate FTC_TP2->M184V_RT Incorporation Blocked (Steric Hindrance) dCTP2 dCTP (Natural Substrate)

Mechanism of M184V-mediated this compound resistance.

Experimental Protocols for Resistance Characterization

The characterization of this compound resistance mutations involves a combination of molecular biology and virological assays. The following outlines the key experimental methodologies.

Genotypic Resistance Testing

Genotypic assays are used to identify resistance-associated mutations in the HIV-1 genome.

1. Sample Collection and RNA Extraction:

  • Plasma is collected from HIV-1 infected individuals.

  • Viral RNA is extracted from the plasma using commercially available kits (e.g., QIAamp Viral RNA Mini Kit)[9].

2. Reverse Transcription and PCR Amplification:

  • The extracted viral RNA is reverse transcribed into cDNA.

  • The reverse transcriptase gene is then amplified using polymerase chain reaction (PCR).

3. DNA Sequencing:

  • The amplified PCR product is sequenced using methods such as Sanger sequencing or next-generation sequencing[10].

  • The resulting sequence is compared to a wild-type reference sequence to identify mutations.

Phenotypic Resistance Testing

Phenotypic assays directly measure the susceptibility of HIV-1 to antiretroviral drugs.

1. Generation of Recombinant Viruses:

  • The reverse transcriptase gene from a patient's virus is cloned into a laboratory-adapted HIV-1 vector that lacks its own RT gene.

  • This vector is then used to produce recombinant viruses containing the patient-derived RT.

2. Cell-Based Antiviral Assay (e.g., PhenoSense Assay):

  • Target cells (e.g., MT-2 cells) are infected with the recombinant viruses in the presence of serial dilutions of this compound[11][12].

  • After a period of incubation, viral replication is measured, often through the expression of a reporter gene (e.g., luciferase) or by quantifying viral p24 antigen.

3. Determination of IC50:

  • The concentration of this compound that inhibits viral replication by 50% (IC50) is calculated.

  • The fold-change in IC50 is determined by comparing the IC50 of the mutant virus to that of a wild-type reference virus.

cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis Plasma Patient Plasma RNA_Extraction Viral RNA Extraction Plasma->RNA_Extraction RT_PCR RT-PCR of pol gene RNA_Extraction->RT_PCR Sequencing DNA Sequencing RT_PCR->Sequencing Cloning Cloning of RT into Lab Vector RT_PCR->Cloning Mutation_Analysis Mutation Analysis Sequencing->Mutation_Analysis Transfection Transfection of Cells Cloning->Transfection Virus_Production Recombinant Virus Production Transfection->Virus_Production Infection_Assay Infection of Target Cells with Drug Dilutions Virus_Production->Infection_Assay IC50_Calc IC50 Calculation Infection_Assay->IC50_Calc

Workflow for genotypic and phenotypic resistance analysis.

Clinical Implications and Management

The presence of the M184V mutation has complex clinical implications. While it confers high-level resistance to this compound and lamivudine, it also reduces the replicative capacity, or "fitness," of the virus[2][4][8]. This reduced fitness may lead to a slower disease progression compared to wild-type virus in the absence of treatment.

Furthermore, the M184V mutation can increase the susceptibility of HIV-1 to other NRTIs like tenofovir and zidovudine, a phenomenon known as "hypersusceptibility"[4][8]. This is a critical consideration when designing second-line antiretroviral regimens for patients who have failed an this compound-containing regimen.

Current clinical guidelines often recommend continuing this compound or lamivudine even in the presence of the M184V mutation to maintain the reduced viral fitness and the hypersusceptibility to other drugs in the regimen[3]. However, the decision to continue these drugs should be made in the context of the overall treatment regimen and the availability of other active agents.

Future Directions

Research into this compound resistance continues to focus on understanding the complex interplay between different resistance mutations and their combined effect on drug susceptibility and viral fitness. The development of novel NRTIs with a higher genetic barrier to resistance and activity against common NRTI-resistant variants remains a high priority in HIV drug development. Additionally, the role of minority viral variants carrying resistance mutations, which may not be detected by standard genotypic testing, is an area of active investigation. A deeper understanding of these aspects will be crucial for the continued effective use of this compound and other NRTIs in the long-term management of HIV-1 infection.

References

Emtricitabine's Interaction with Host Cellular Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine (FTC), a synthetic nucleoside analog of cytidine, is a cornerstone of combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2] Its efficacy as a nucleoside reverse transcriptase inhibitor (NRTI) is entirely dependent on its interaction with and metabolism by host cellular enzymes.[3] This technical guide provides an in-depth exploration of the core interactions between this compound and host cellular enzymes, focusing on its metabolic activation, mechanism of action, and off-target interactions. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in antiviral drug development and the study of nucleoside analog pharmacology.

Metabolic Activation of this compound: The Phosphorylation Cascade

This compound is administered as a prodrug and must undergo sequential phosphorylation by host cellular kinases to its active form, this compound 5'-triphosphate (FTC-TP).[3][4] This intracellular anabolic pathway is critical for its antiviral activity.

Key Host Cellular Kinases

The phosphorylation of this compound is a three-step process, each catalyzed by specific host enzymes:

  • Step 1: Monophosphorylation: The initial and rate-limiting step is the conversion of this compound to this compound 5'-monophosphate (FTC-MP). This reaction is primarily catalyzed by deoxycytidine kinase (dCK) , a key enzyme in the nucleoside salvage pathway.[1][5]

  • Step 2: Diphosphorylation: FTC-MP is subsequently phosphorylated to this compound 5'-diphosphate (FTC-DP). While the specific primary kinase for this step is not definitively established for this compound, studies on structurally similar cytidine analogs suggest that thymidine kinase 1 (TK1) and cytidine monophosphate kinase 1 (CMPK1) are likely involved.[1]

  • Step 3: Triphosphorylation: The final phosphorylation step to the active FTC-TP is thought to be catalyzed by phosphoglycerate kinase 1 (PGK1) and other nucleoside diphosphate kinases.[1]

Visualization of the Phosphorylation Pathway

The metabolic activation of this compound is a linear pathway involving sequential enzymatic reactions.

Emtricitabine_Phosphorylation cluster_enzymes Host Cellular Kinases This compound This compound (FTC) FTC_MP This compound-MP (FTC-MP) This compound->FTC_MP ATP -> ADP FTC_DP This compound-DP (FTC-DP) FTC_MP->FTC_DP ATP -> ADP FTC_TP This compound-TP (FTC-TP) (Active Form) FTC_DP->FTC_TP ATP -> ADP dCK Deoxycytidine Kinase (dCK) dCK->FTC_MP TK1_CMPK1 Thymidine Kinase 1 (TK1) / Cytidine Monophosphate Kinase 1 (CMPK1) TK1_CMPK1->FTC_DP PGK1 Phosphoglycerate Kinase 1 (PGK1) PGK1->FTC_TP HIV_RT_Inhibition cluster_substrates Substrates dCTP dCTP (Natural Substrate) HIV_RT HIV-1 Reverse Transcriptase dCTP->HIV_RT FTC_TP This compound-TP (Competitive Inhibitor) FTC_TP->HIV_RT Chain_Termination Chain Termination Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA HIV_RT->Chain_Termination Incorporation of FTC-MP Experimental_Workflows cluster_phosphorylation Intracellular Phosphorylation Assay cluster_kinetics Polymerase Inhibition Kinetics p1 Cell Culture & Drug Incubation p2 Cell Lysis & Extraction p1->p2 p3 Sample Preparation p2->p3 p4 HPLC-MS/MS Analysis p3->p4 p5 Quantification p4->p5 k1 Enzyme/Substrate Preparation k2 Rapid Quench Mixing k1->k2 k3 Reaction Quenching k2->k3 k4 Product Analysis (PAGE) k3->k4 k5 Kinetic Data Analysis k4->k5

References

Methodological & Application

Emtricitabine In Vitro Antiviral Assay Protocols: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant antiviral activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2][3] As a synthetic nucleoside analog of cytidine, its mechanism of action involves intracellular phosphorylation to its active form, this compound 5'-triphosphate. This active metabolite competitively inhibits the viral reverse transcriptase enzyme, leading to premature chain termination of the nascent viral DNA. Accurate and reproducible in vitro assays are crucial for the continued research and development of this compound and other antiviral agents. These protocols provide standardized methods for assessing the antiviral potency of this compound in a laboratory setting.

Mechanism of Action

This compound, upon entering a host cell, undergoes sequential phosphorylation by host cellular enzymes to form this compound 5'-monophosphate, -diphosphate, and the active -triphosphate metabolite. This compound 5'-triphosphate competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group on the incorporated this compound moiety prevents the formation of the next phosphodiester bond, thereby terminating DNA elongation and halting viral replication.

Emtricitabine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (FTC) FTC_MP This compound-MP This compound->FTC_MP Phosphorylation FTC_DP This compound-DP FTC_MP->FTC_DP Phosphorylation FTC_TP This compound-TP (Active) FTC_DP->FTC_TP Phosphorylation vDNA Viral DNA Synthesis FTC_TP->vDNA Competitive Inhibition vRNA Viral RNA RT Reverse Transcriptase vRNA->RT RT->vDNA Chain_Termination Chain Termination vDNA->Chain_Termination dCTP dCTP dCTP->vDNA Natural Substrate HIV_Assay_Workflow A Seed MT-2 cells into a 96-well plate B Prepare serial dilutions of this compound A->B C Add drug dilutions and HIV-1 to the cells B->C D Incubate for 4-5 days C->D E Add XTT/PMS solution to each well D->E F Incubate for 4-6 hours E->F G Read absorbance at 450 nm F->G H Calculate EC50 values G->H HBV_Assay_Workflow A Seed HepAD38 cells and induce HBV replication B Prepare serial dilutions of this compound A->B C Add drug dilutions to the cells B->C D Incubate for 7 days C->D E Collect supernatant D->E F Extract viral DNA E->F G Perform qPCR for HBV DNA F->G H Calculate EC50 values G->H

References

Application Notes and Protocols for Quantifying Emtricitabine Triphosphate (FTC-TP) in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of emtricitabine triphosphate (FTC-TP), the active metabolite of the antiretroviral drug this compound, in human peripheral blood mononuclear cells (PBMCs). Accurate measurement of intracellular FTC-TP levels is crucial for understanding the drug's pharmacokinetics, assessing patient adherence to therapy, and informing dose-ranging studies.[1][2] The protocols described herein are based on established methodologies, primarily high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS).

This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect.[3][4] Monitoring the levels of this active moiety within target cells like PBMCs provides a more direct measure of the drug's efficacy compared to plasma concentrations of the parent drug.[5]

Experimental Protocols

PBMC Isolation from Whole Blood

This protocol outlines the standard procedure for isolating PBMCs from whole blood samples using density gradient centrifugation.

Materials:

  • Whole blood collected in Vacutainer CPT™ tubes or standard collection tubes with an anticoagulant (e.g., EDTA).

  • Ficoll-Paque™ or similar density gradient medium.

  • Phosphate-buffered saline (PBS), sterile.

  • Centrifuge with a swinging-bucket rotor.

  • Sterile conical tubes (15 mL and 50 mL).

  • Pipettes and sterile tips.

Procedure:

  • Blood Collection: Collect at least 15 mL of whole blood.[6]

  • Density Gradient Centrifugation (for standard tubes):

    • Carefully layer the whole blood onto an equal volume of Ficoll-Paque™ in a sterile conical tube.

    • Centrifuge at 1,500 x g for 20 minutes at room temperature with the brake off.[6]

  • PBMC Layer Collection: After centrifugation, a distinct layer of PBMCs will be visible at the plasma-Ficoll interface. Carefully aspirate this "buffy coat" layer.

  • Washing:

    • Transfer the collected PBMCs to a new sterile conical tube.

    • Add at least three volumes of sterile PBS and mix gently.

    • Centrifuge at 500 x g for 10 minutes to pellet the cells.[6]

    • Discard the supernatant and repeat the washing step.

  • Cell Counting:

    • Resuspend the cell pellet in a known volume of PBS.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine the number of viable PBMCs.

  • Cell Pelleting for Storage: Centrifuge the remaining cell suspension at 400 x g for 15 minutes at 4°C.[7] Discard the supernatant and the cell pellet is ready for lysis or can be stored at -80°C.

FTC-TP Extraction from PBMCs

This protocol describes the lysis of PBMCs and the extraction of intracellular FTC-TP.

Materials:

  • PBMC pellet.

  • Ice-cold 70% methanol in water (v/v).[7][8]

  • Vortex mixer.

  • Centrifuge.

  • Supernatant collection tubes.

Procedure:

  • Cell Lysis: To the cell pellet (typically from 5-10 million cells), add a specific volume of ice-cold 70% methanol (e.g., 200 µL).[6][8]

  • Vortexing: Vortex the sample vigorously to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 18,000 x g) for 30 minutes at 4°C to pellet cell debris and precipitated proteins.[9]

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular nucleotides, and transfer it to a clean tube. This extract is now ready for analysis or can be stored at -80°C.

Quantification of FTC-TP by LC-MS/MS

This protocol provides a general workflow for the analysis of FTC-TP using liquid chromatography-tandem mass spectrometry, a highly sensitive and specific method.

Materials:

  • LC-MS/MS system.

  • Weak anion-exchange analytical column.[3]

  • Mobile phases (e.g., ammonium phosphate buffer).

  • FTC-TP analytical standards.

  • Isotopically labeled internal standard (e.g., 13C-labeled TFV-DP or lamivudine triphosphate).[1]

Procedure:

  • Sample Preparation: The extracted supernatant from the previous step is used for analysis.

  • Chromatographic Separation:

    • Inject a specific volume of the extract onto the weak anion-exchange column.

    • Use a gradient elution with appropriate mobile phases to separate FTC-TP from other intracellular components.

  • Mass Spectrometric Detection:

    • The eluent from the column is introduced into the mass spectrometer.

    • Monitor for the specific mass-to-charge ratio (m/z) transitions for FTC-TP (e.g., 488.0/130.1).[1]

  • Quantification:

    • Generate a standard curve using known concentrations of the FTC-TP analytical standard.

    • The concentration of FTC-TP in the samples is determined by comparing its peak area to the standard curve, normalized using the internal standard.

Data Presentation

The following tables summarize key quantitative data from published studies on FTC-TP quantification in PBMCs.

Table 1: Assay Validation Parameters for FTC-TP Quantification

ParameterHPLC-UV Method[5][6]LC-MS/MS Method[3][8]
Limit of Quantitation (LOQ) 4.0 pmol/sample (from ~10^7 cells)0.02 pmol/10^6 cells
Linearity Range 8.1 - 202.4 pmol1.29 - 64.6 nM
Intra-assay Precision (%CV) 1.3 - 3.3%< 15%
Inter-assay Precision (%CV) 3.0 - 10.2%< 15%
Intra-assay Accuracy (%) -1.0 to 4.8%97.5 - 100.8%
Inter-assay Accuracy (%) 2.5 to 6.7%98 - 100.3%

Table 2: Reported Intracellular FTC-TP Concentrations in PBMCs from Clinical Studies

Dosing RegimenFTC-TP Concentration (fmol/10^6 cells)Reference
TDF/FTC-containing regimenMedian: 6660 (Range: 5650 - 10000)[1]
Various FTC monotherapy regimens0.20 - 2.26 pmol/10^6 cells[6]

Visualizations

Emtricitabine_Phosphorylation cluster_cell Peripheral Blood Mononuclear Cell (PBMC) This compound This compound FTC-MP FTC-MP This compound->FTC-MP Cellular Kinases FTC-DP FTC-DP FTC-MP->FTC-DP Cellular Kinases FTC-TP FTC-TP FTC-DP->FTC-TP Cellular Kinases

Caption: Intracellular phosphorylation pathway of this compound.

FTC_TP_Quantification_Workflow Whole_Blood_Sample Whole Blood Sample Collection PBMC_Isolation PBMC Isolation (Density Gradient Centrifugation) Whole_Blood_Sample->PBMC_Isolation Cell_Lysis Cell Lysis & Protein Precipitation (70% Methanol) PBMC_Isolation->Cell_Lysis Extraction Extraction of Intracellular Nucleotides Cell_Lysis->Extraction LC_MS_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_MS_Analysis->Data_Analysis

Caption: Experimental workflow for FTC-TP quantification.

References

Application Notes and Protocols for Studying Emtricitabine Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing various cell culture models to assess the efficacy of Emtricitabine, a potent nucleoside reverse transcriptase inhibitor (NRTI). The described methodologies are essential for preclinical evaluation of this compound's antiviral activity, cytotoxicity, and mechanism of action against Human Immunodeficiency Virus (HIV).

Introduction

This compound (FTC) is a synthetic nucleoside analog of cytidine with demonstrated activity against HIV-1, HIV-2, and Hepatitis B Virus (HBV).[1][2] As a cornerstone of combination antiretroviral therapy (cART), robust in vitro models are crucial for understanding its therapeutic potential and resistance profile. This document outlines standardized procedures for employing relevant cell lines to investigate the antiviral efficacy and toxicological profile of this compound.

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form, this compound 5'-triphosphate.[3][4] This active metabolite acts as a competitive inhibitor of the HIV reverse transcriptase enzyme.[4][5] By incorporating into the nascent viral DNA chain, it causes premature chain termination, thereby halting viral replication.[3][4][5]

Caption: Mechanism of action of this compound.

Recommended Cell Culture Models

A variety of immortalized T-cell lines and primary cells are suitable for evaluating this compound's efficacy. The choice of cell model depends on the specific experimental objectives.

  • Peripheral Blood Mononuclear Cells (PBMCs): Represent a more physiologically relevant model for primary HIV infection.

  • MT-2 and MT-4 Cells: Human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell lines that are highly susceptible to HIV-1 infection and exhibit clear cytopathic effects (CPE).[6]

  • CEM-SS Cells: A T-lymphoblastoid cell line that is also highly sensitive to HIV-1 infection and CPE.

  • HeLa P4/R5 Cells: An engineered HeLa cell line expressing CD4, CXCR4, and CCR5, suitable for studying viral entry and replication.

  • HepG2 Cells: A human liver cancer cell line used to assess the efficacy of this compound against HBV and to evaluate potential hepatotoxicity.

Data Presentation: Antiviral Activity and Cytotoxicity

The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound in various cell lines against different HIV strains.

Cell LineVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
MT-2 HIV-1 (Wild-Type)0.007 - 0.02>100>5000 - >14285[6]
MT-4 HIV-1 (IIIB)~0.004>100>25000[1]
PBMCs HIV-1 (Primary Isolates)0.0013 - 0.017>100>5882 - >76923[1]
CEM HIV-1 (RF)0.008>100>12500[7]
HeLa P4/R5 HIV-10.17Not ReportedNot ApplicableN/A

Experimental Protocols

The following are detailed protocols for assessing the antiviral efficacy and cytotoxicity of this compound.

General Cell Culture Maintenance

Protocol for Culturing T-cell Lines (MT-2, MT-4, CEM-SS)

  • Media Preparation: Prepare RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Thawing: Rapidly thaw a frozen vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cells at 200 x g for 5 minutes. Discard the supernatant.

  • Resuspension and Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-25 or T-75 culture flask. Seed cultures between 2-3 x 10^5 cells/mL.[8]

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Monitor cell density and viability. Split the cultures every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

Antiviral Efficacy Assay (EC50 Determination)

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a p24 antigen ELISA-based readout.

Antiviral_Efficacy_Workflow start Start plate_cells Plate Cells (e.g., MT-2, 1x10^4 cells/well) start->plate_cells add_drug Add Serial Dilutions of this compound plate_cells->add_drug add_virus Infect with HIV-1 (e.g., 100 TCID50) add_drug->add_virus incubate Incubate for 6-7 days at 37°C, 5% CO2 add_virus->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa Quantify p24 Antigen (ELISA) collect_supernatant->p24_elisa data_analysis Data Analysis (Calculate % Inhibition) p24_elisa->data_analysis ec50 Determine EC50 Value data_analysis->ec50

Caption: Workflow for EC50 determination.

Materials:

  • 96-well flat-bottom microplates

  • MT-2 cells (or other suitable T-cell line)

  • Complete growth medium

  • HIV-1 stock (e.g., IIIB or a clinical isolate)

  • This compound stock solution

  • HIV-1 p24 Antigen ELISA kit

  • Phosphate Buffered Saline (PBS)

  • Triton X-100 (5% solution)

Procedure:

  • Cell Seeding: Seed MT-2 cells at a density of 1 x 10^4 cells per well in 50 µL of complete growth medium in a 96-well plate.

  • Compound Dilution: Prepare serial dilutions of this compound in complete growth medium. Add 25 µL of each dilution to the appropriate wells in triplicate. Include wells with medium only (cell control) and wells with cells but no drug (virus control).

  • Virus Infection: Dilute the HIV-1 stock to provide a multiplicity of infection (MOI) that yields a robust p24 antigen signal after 6-7 days (e.g., 100 TCID50). Add 25 µL of the diluted virus to all wells except the cell control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-7 days.

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Virus Inactivation: For safety, inactivate the virus in the collected supernatants by adding 10 µL of a 5% Triton X-100 solution to each 100 µL of supernatant and mix well.

  • p24 ELISA: Quantify the amount of p24 antigen in the inactivated supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[9][10][11]

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (p24 in treated well / p24 in virus control well)] x 100

    • Plot the percentage of inhibition against the log10 of the this compound concentration.

    • Determine the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%, using non-linear regression analysis.

Cytotoxicity Assay (CC50 Determination)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound using the MTT assay.

Cytotoxicity_Assay_Workflow start Start plate_cells Plate Cells (e.g., MT-2, 1x10^4 cells/well) start->plate_cells add_drug Add Serial Dilutions of this compound plate_cells->add_drug incubate Incubate for 6-7 days at 37°C, 5% CO2 add_drug->incubate add_mtt Add MTT Reagent (5 mg/mL) incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance data_analysis Data Analysis (Calculate % Viability) read_absorbance->data_analysis cc50 Determine CC50 Value data_analysis->cc50

Caption: Workflow for CC50 determination.

Materials:

  • 96-well flat-bottom microplates

  • MT-2 cells (or other suitable cell line)

  • Complete growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., Dimethyl sulfoxide - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-2 cells at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of each dilution to the appropriate wells in triplicate. Include wells with medium only (blank control) and wells with cells but no drug (cell viability control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (6-7 days).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[12]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Mix thoroughly by pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = [(Absorbance of treated well - Absorbance of blank well) / (Absorbance of cell control well - Absorbance of blank well)] x 100

    • Plot the percentage of viability against the log10 of the this compound concentration.

    • Determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%, using non-linear regression analysis.

Conclusion

The cell culture models and protocols described in these application notes provide a robust framework for the in vitro evaluation of this compound's efficacy. Consistent application of these standardized methods will yield reliable and reproducible data, which is essential for the continued development and optimization of antiretroviral therapies. Careful selection of cell lines and adherence to the detailed protocols will ensure the generation of high-quality data for assessing the antiviral potency and safety profile of this compound.

References

Application Notes and Protocols for Assessing Emtricitabine Synergy with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) that is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Its mechanism of action involves the inhibition of reverse transcriptase, a critical enzyme in the HIV replication cycle.[1][3] this compound is an analog of cytidine and, after intracellular phosphorylation to its active triphosphate form, it competes with the natural substrate and gets incorporated into the nascent viral DNA, leading to chain termination.[1][4]

Combination therapy is the standard of care for HIV-1 to enhance antiviral efficacy, reduce drug dosages, and limit the emergence of drug-resistant viral strains.[5] Assessing the nature of the interaction between this compound and other antiretrovirals is crucial. These interactions are typically classified as synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).[6][7][8][9] This document provides detailed protocols for the in vitro assessment of this compound synergy with other antiretrovirals using the checkerboard assay and subsequent data analysis via the Combination Index (CI) method and isobologram analysis.

Core Concepts in Synergy Assessment

Two primary methods are widely used to quantify drug interactions in vitro:

  • Isobologram Analysis: This is a graphical method where doses of two drugs that produce a specific level of effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting the individual drug doses that produce this effect represents additivity. Data points falling below this line indicate synergy, while points above it suggest antagonism.[6][7][10][11][12]

  • Combination Index (CI) Method: Developed by Chou and Talalay, this method provides a quantitative measure of the interaction. The CI is calculated based on the dose-effect relationships of the individual drugs and their combination.[8][9] The interpretation is as follows:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Experimental Protocols

In Vitro Checkerboard Synergy Assay

The checkerboard assay is a common method to evaluate the interactions of two compounds in a microplate format.[13][14][15][16]

Objective: To determine the in vitro antiviral activity of this compound in combination with another antiretroviral agent against HIV-1 replication in a cell-based assay.

Materials:

  • Target cells (e.g., MT-2 cells, peripheral blood mononuclear cells [PBMCs])

  • HIV-1 laboratory strain or clinical isolate

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • This compound (FTC) and the second antiretroviral (ARV) drug of interest

  • 96-well cell culture plates

  • Assay kits for quantifying viral replication (e.g., HIV-1 p24 antigen ELISA kit)

  • Cytotoxicity assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Drug Preparation:

    • Prepare stock solutions of this compound and the other ARV in an appropriate solvent (e.g., DMSO or cell culture medium).

    • Create a series of 2-fold serial dilutions for each drug. The concentration range should span from well above to well below the 50% inhibitory concentration (IC50) of each drug.

  • Assay Plate Setup:

    • A 96-well plate is set up in a checkerboard format.

    • Drug A (e.g., this compound) is serially diluted horizontally across the plate.

    • Drug B (the other ARV) is serially diluted vertically down the plate.

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Include wells with each drug alone (for IC50 determination) and control wells (cells only, cells + virus).

  • Cell Seeding and Infection:

    • Seed the 96-well plates with the target cells at an appropriate density.

    • Infect the cells with a pre-titered amount of HIV-1 stock. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).

  • Quantification of Viral Inhibition:

    • After incubation, collect the cell culture supernatant.

    • Quantify the amount of viral replication in each well using a suitable method, such as a p24 antigen ELISA.

  • Cytotoxicity Assay:

    • In a parallel plate without virus, perform a cytotoxicity assay with the same drug concentrations to ensure that the observed antiviral effect is not due to cell death.

Data Analysis

a. Determination of IC50:

  • The IC50 (the concentration of a drug that inhibits 50% of viral replication) for each drug alone is calculated from the dose-response curves using non-linear regression analysis (e.g., sigmoidal dose-response).

b. Combination Index (CI) Calculation:

  • The CI is calculated using the Chou-Talalay method with specialized software (e.g., CompuSyn) or the following equation for mutually exclusive drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ [17] Where:

    • (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce x% effect.

    • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also produce x% effect.

c. Isobologram Generation:

  • Plot the concentrations of the two drugs that in combination produce a specific effect (e.g., IC50, IC75, IC90).

  • The x-axis represents the concentration of Drug A, and the y-axis represents the concentration of Drug B.

  • Connect the IC50 values of the individual drugs on the x and y axes with a straight line. This is the line of additivity.

  • Plot the combination concentrations that result in 50% inhibition. Points below the line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[12]

Data Presentation

Table 1: Antiviral Activity and Cytotoxicity of Individual Antiretrovirals

DrugIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound5.5>100>18182
ARV Drug X2.1>50>23809

Table 2: Combination Index (CI) Values for this compound and ARV Drug X

Effect LevelCI ValueInterpretation
IC500.45Synergy
IC750.38Synergy
IC900.31Strong Synergy

Mandatory Visualization

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Drug A (this compound) Dilutions D Dispense Drug Dilutions into 96-well Plate (Checkerboard) A->D B Prepare Drug B (ARV X) Dilutions B->D C Prepare Target Cells and HIV-1 Virus Stock E Add Cells and Virus to Wells C->E D->E F Incubate at 37°C for 5-7 days E->F G Quantify Viral Replication (e.g., p24 ELISA) F->G H Perform Cytotoxicity Assay (Parallel Plate) F->H I Calculate IC50 for Individual Drugs G->I J Calculate Combination Index (CI) G->J K Generate Isobologram G->K H->I

Caption: Workflow for the in vitro checkerboard synergy assay.

HIV_Replication_Cycle cluster_virus HIV-1 Virion cluster_cell Host Cell viral_RNA Viral RNA reverse_transcription 2. Reverse Transcription viral_RNA->reverse_transcription RT Reverse Transcriptase (RT) RT->reverse_transcription integrase Integrase protease Protease entry 1. Binding & Fusion entry->reverse_transcription integration 3. Integration reverse_transcription->integration transcription 4. Transcription & Translation integration->transcription assembly 5. Assembly & Budding transcription->assembly This compound This compound (FTC) This compound->reverse_transcription Inhibits

Caption: Mechanism of action of this compound in the HIV-1 life cycle.

Application Notes

  • Interpretation of Results: A consistent CI value below 1 across multiple effect levels (IC50, IC75, IC90) provides strong evidence of synergy.[12] Isobolograms offer a visual confirmation of these findings. The synergy observed between this compound and tenofovir in vitro has been well-documented and supports their use as a dual NRTI backbone in combination therapy.[18][19] Studies have also shown synergistic activity when this compound and tenofovir are combined with drugs from other classes, such as integrase inhibitors.[20][21][22]

  • Drug Ratios: It is advisable to test different fixed ratios of the drugs based on their individual IC50 values to thoroughly characterize the synergistic interaction.

  • Choice of Cells and Virus: The choice of cell line (e.g., T-cell lines, PBMCs) and HIV-1 strain (lab-adapted vs. clinical isolates) can influence the outcome of the assay. Using primary cells like PBMCs can provide more clinically relevant data.

  • Clinical Relevance: While in vitro synergy is a promising indicator, it must be confirmed with in vivo studies and clinical trials.[23][24][25][26][27] The FDA recommends conducting in vitro drug combination studies before initiating clinical trials that evaluate the efficacy of an investigational product in combination with other approved antiretrovirals.[28][29][30] The goal is to identify any potential negative interactions (antagonism) early in the drug development process.[28] Successful combination therapies for HIV often involve targeting multiple, distinct stages of the viral life cycle.[5]

References

Application Notes and Protocols for the Use of Emtricitabine in HIV Pre-Exposure Prophylaxis (PrEP) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of emtricitabine (FTC) as a key component in HIV pre-exposure prophylaxis (PrEP). This document includes its mechanism of action, pharmacokinetic profile, summaries of pivotal clinical trial data, and standardized protocols for use in a research setting.

Introduction to this compound for PrEP

This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that has become a cornerstone of HIV prevention strategies worldwide. It is a synthetic nucleoside analog of cytidine. Administered orally, typically in a fixed-dose combination with either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), this compound has demonstrated high efficacy in reducing the risk of sexually acquired HIV infection.[1][2] Its favorable pharmacokinetic profile, which allows for once-daily dosing, and a well-established safety record make it a critical tool in the global effort to combat the HIV epidemic.[3][4]

Mechanism of Action

This compound's antiviral activity is central to its effectiveness as a PrEP agent. The process involves several key intracellular steps:

  • Cellular Uptake and Phosphorylation: After oral administration, this compound is absorbed and enters target cells, such as CD4+ T-cells.[5] Inside the cell, host cellular enzymes phosphorylate this compound into its active form, this compound 5'-triphosphate (FTC-TP).[5][6]

  • Competitive Inhibition of HIV Reverse Transcriptase: FTC-TP is a structural analog of the natural deoxycytidine 5'-triphosphate (dCTP). It competes with dCTP for incorporation into the growing viral DNA chain during the reverse transcription of HIV RNA.[5][7]

  • DNA Chain Termination: The HIV-1 reverse transcriptase enzyme mistakenly incorporates FTC-TP into the proviral DNA.[5][6] Because this compound lacks a 3'-hydroxyl group, this incorporation prevents the formation of the necessary phosphodiester bond with the next nucleotide, leading to premature termination of the DNA chain.[5]

  • Inhibition of Viral Replication: By halting the synthesis of viral DNA, this compound effectively prevents the HIV virus from completing its replication cycle and establishing a chronic infection.[8][7]

When co-administered with tenofovir (either TDF or TAF), the two drugs exhibit synergistic antiviral activity.[6] Tenofovir's active metabolite, tenofovir diphosphate (TFV-DP), acts through a similar mechanism of chain termination, but as an analog of adenosine monophosphate.[6]

cluster_Cell Host Cell (e.g., CD4+ T-cell) cluster_RT Reverse Transcription This compound This compound (FTC) FTC_TP This compound 5'-triphosphate (FTC-TP, Active Form) This compound->FTC_TP Cellular Phosphorylation Viral_DNA Viral DNA Synthesis FTC_TP->Viral_DNA Incorporation dCTP Deoxycytidine 5'-triphosphate (dCTP, Natural Substrate) dCTP->Viral_DNA Incorporation HIV_RNA HIV RNA HIV_RNA->Viral_DNA HIV Reverse Transcriptase Chain_Termination Chain Termination Viral_DNA->Chain_Termination Prematurely Halts

Caption: Mechanism of action of this compound.

Pharmacokinetics

The clinical utility of this compound in PrEP is significantly influenced by its pharmacokinetic properties.

  • Absorption: this compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1-2 hours.[3]

  • Distribution: It has a low binding affinity to plasma proteins (less than 4%).[3][7]

  • Metabolism: The drug undergoes minimal metabolism in the body.[3] Approximately 86% of the dose is excreted unchanged.[7]

  • Excretion: this compound is primarily eliminated through the kidneys via glomerular filtration and active tubular secretion.[3] Its plasma half-life is approximately 10 hours, which supports a once-daily dosing schedule.[3] The intracellular half-life of the active triphosphate form is significantly longer, at about 39 hours, ensuring sustained antiretroviral activity.[3]

Key Clinical Trials and Efficacy Data

Numerous studies have established the efficacy and safety of this compound-based regimens for HIV PrEP. The data below summarizes key findings from pivotal trials.

The combination of this compound (200 mg) and tenofovir disoproxil fumarate (300 mg), branded as Truvada, was the first regimen approved for PrEP.

Trial Name Population Regimen Efficacy (HIV Risk Reduction) Key Findings & Citations
iPrEx Men who have sex with men (MSM) and transgender womenDaily FTC/TDF vs. Placebo44% overall; up to 92% in participants with detectable drug levels.Established the efficacy of FTC/TDF for PrEP in this population. Highlighted the critical role of adherence.[9][10]
Partners PrEP Heterosexual serodiscordant couplesDaily FTC/TDF vs. Placebo75%Demonstrated high efficacy in heterosexual men and women.[2]
Bangkok Tenofovir Study People who inject drugsDaily TDF vs. Placebo48.9%Showed efficacy in a key population with high HIV risk.[2]

The combination of this compound (200 mg) and tenofovir alafenamide (25 mg), branded as Descovy, was developed to provide a similar high level of efficacy with an improved safety profile concerning renal and bone health.[11][12]

Trial Name Population Regimen Comparison HIV Incidence Rate (per 100 person-years) Key Findings & Citations
DISCOVER MSM and transgender womenDaily FTC/TAF vs. Daily FTC/TDFFTC/TAF: 0.16FTC/TDF: 0.34FTC/TAF was non-inferior to FTC/TDF for HIV prevention.[11][12][13] FTC/TAF demonstrated a superior safety profile with smaller declines in bone mineral density and more favorable renal biomarkers.[11][13][14] FTC/TAF is not indicated for individuals at risk from receptive vaginal sex as its effectiveness in this population has not been evaluated.[15]

Long-acting injectable cabotegravir (CAB-LA) has emerged as a highly effective alternative to daily oral PrEP.

Trial Name Population Regimen Comparison HIV Incidence Rate (per 100 person-years) Key Findings & Citations
HPTN 083 MSM and transgender womenInjectable CAB-LA vs. Daily FTC/TDFCAB-LA: 0.41FTC/TDF: 1.29CAB-LA was found to be superior to FTC/TDF in preventing HIV infection in this population.[16]
HPTN 084 Cisgender womenInjectable CAB-LA vs. Daily FTC/TDFCAB-LA: 0.21FTC/TDF: 1.79CAB-LA was 89% more effective than FTC/TDF in preventing HIV acquisition among cisgender women.[17]

Experimental Protocols for PrEP Clinical Trials

The following provides a generalized protocol for a clinical trial evaluating an this compound-based PrEP regimen. This is based on methodologies from major trials like iPrEx and DISCOVER.[10][18]

cluster_Screening Phase 1: Screening & Enrollment cluster_Randomization Phase 2: Randomization cluster_FollowUp Phase 3: Follow-Up & Monitoring Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (HIV Test, Labs, Risk Behavior) Informed_Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization Arm_A Arm A: Daily this compound-based PrEP Randomization->Arm_A Arm_B Arm B: Active Comparator or Placebo Randomization->Arm_B FollowUp_Visits Regular Follow-Up Visits (e.g., Weeks 4, 12, 24, etc.) Arm_A->FollowUp_Visits Arm_B->FollowUp_Visits Data_Collection Data Collection: - HIV Testing - Adherence Measurement - Safety Labs (Renal, Bone) - Adverse Events - Behavioral Questionnaires FollowUp_Visits->Data_Collection Endpoint Primary Endpoint Assessment: Incident HIV Infections Data_Collection->Endpoint

Caption: Generalized workflow for an this compound PrEP clinical trial.

  • Participant Screening and Enrollment:

    • Inclusion Criteria: Participants must be HIV-negative, at substantial risk for acquiring HIV, and meet age and health requirements (e.g., adequate renal function with creatinine clearance ≥60 mL/min).[16]

    • Exclusion Criteria: Presence of acute or chronic HIV infection, known allergy to study drugs, or conditions that would contraindicate the use of the medication.

    • Baseline Assessments: Conduct a comprehensive baseline visit including a negative HIV test, full laboratory workup (creatinine, liver function, etc.), and assessment of sexual risk behavior.[10]

  • Randomization and Blinding:

    • Participants are randomly assigned (typically in a 1:1 ratio) to receive either the investigational this compound-based regimen or a comparator (e.g., FTC/TDF or placebo).[11]

    • In double-blind trials, both participants and study staff are masked to the treatment assignment to prevent bias.[11]

  • Drug Administration and Adherence Monitoring:

    • Dosing: Participants are instructed to take one tablet orally, once daily.

    • Adherence Support: Provide comprehensive counseling on the importance of adherence.

    • Adherence Measurement: Adherence can be monitored through self-report, pill counts, and measuring drug concentrations in plasma or peripheral blood mononuclear cells (PBMCs).[9]

  • Follow-Up and Monitoring:

    • Visit Schedule: Schedule regular follow-up visits (e.g., every 12 weeks).

    • HIV Testing: Perform HIV testing at every study visit.

    • Safety Monitoring: Monitor renal function (serum creatinine) and screen for potential bone density changes, especially in long-term studies.[11] Collect data on all adverse events.

    • Risk Reduction Counseling: Provide ongoing risk-reduction counseling, condoms, and management of sexually transmitted infections at each visit.[10]

  • Endpoint Evaluation:

    • The primary efficacy endpoint is the incidence of documented HIV infection in each study arm.

    • Secondary endpoints often include safety and tolerability, adherence rates, and changes in risk behavior.[11]

Application Notes for Researchers

  • Adherence is Paramount: The protective efficacy of oral PrEP is highly dependent on adherence.[2] Studies consistently show that breakthrough infections are most common in individuals with low or undetectable drug levels.[9] Research protocols should incorporate robust adherence support and measurement strategies.

  • Safety Considerations: While generally safe, this compound-based PrEP requires monitoring.

    • Renal Function: FTC/TDF has been associated with small, but statistically significant, declines in creatinine clearance.[19] FTC/TAF offers a more favorable renal safety profile.[11] Regular monitoring is essential.

    • Bone Mineral Density: A modest decrease in bone mineral density has been observed with FTC/TDF, which is less pronounced with FTC/TAF.[12][20]

    • Hepatitis B (HBV): this compound is also active against HBV. Discontinuation in HBV-positive individuals can lead to severe acute exacerbations of hepatitis B.[19] Participants should be screened for HBV before starting PrEP.

  • Drug Resistance: While rare, there is a risk of developing drug-resistant HIV if PrEP is initiated in an individual with undiagnosed acute HIV infection. Rigorous HIV testing before and during PrEP use is critical to mitigate this risk.

cluster_Oral Daily Oral PrEP cluster_Injectable Long-Acting Injectable PrEP_Options HIV PrEP Options FTC_TDF FTC/TDF (Truvada & Generics) PrEP_Options->FTC_TDF FTC_TAF FTC/TAF (Descovy) PrEP_Options->FTC_TAF CAB_LA Cabotegravir (CAB-LA) PrEP_Options->CAB_LA FTC_TDF->FTC_TAF Improved Bone/Renal Safety FTC_TDF->CAB_LA Superior Efficacy, No Daily Pill

Caption: Logical relationships between key this compound-based and other PrEP options.

References

Emtricitabine as a tool compound for studying retroviral replication

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in antiretroviral therapy for the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] It is a synthetic analog of cytidine.[3] Beyond its clinical applications, this compound serves as a critical tool compound in research settings for the detailed study of retroviral replication. Its specific mechanism of action allows for the targeted inhibition of the reverse transcription process, a pivotal step in the lifecycle of retroviruses like HIV.[3][4] These application notes provide detailed protocols for utilizing this compound to investigate retroviral replication, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is phosphorylated by cellular enzymes to its active triphosphate form, this compound 5'-triphosphate (FTC-TP).[3][5] FTC-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme, competing with the natural substrate, deoxycytidine 5'-triphosphate (dCTP).[1][3] When HIV-1 reverse transcriptase incorporates FTC-TP into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the this compound molecule prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination of the growing DNA strand.[1][3] This effectively halts the conversion of the viral RNA genome into double-stranded DNA, a prerequisite for integration into the host cell's genome and subsequent viral replication.[1][2]

cluster_cell Host Cell cluster_virus Retroviral Replication This compound This compound (FTC) FTC_MP This compound Monophosphate (FTC-MP) This compound->FTC_MP Cellular Kinases FTC_DP This compound Diphosphate (FTC-DP) FTC_MP->FTC_DP Cellular Kinases FTC_TP This compound Triphosphate (FTC-TP) FTC_DP->FTC_TP Cellular Kinases Reverse_Transcriptase Reverse Transcriptase (RT) FTC_TP->Reverse_Transcriptase Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA (incomplete) Chain_Termination Chain Termination Viral_DNA->Chain_Termination Reverse_Transcriptase->Viral_DNA Incorporation of FTC-TP dCTP dCTP dCTP->Reverse_Transcriptase cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of FTC-TP C Add FTC-TP dilutions to reaction wells A->C B Prepare RT reaction mix: - Template-primer - dNTPs (with labeled dTTP) - Assay buffer B->C D Add Recombinant HIV-1 RT to initiate C->D E Incubate at 37°C D->E F Stop reaction E->F G Precipitate and filter (radiometric) or read fluorescence F->G H Quantify incorporated label G->H I Plot % inhibition vs. log[FTC-TP] H->I J Calculate IC50 I->J cluster_prep Preparation cluster_infection Infection & Treatment cluster_measurement Measurement cluster_analysis Analysis A Seed susceptible cells in a 96-well plate C Treat cells with This compound dilutions A->C B Prepare serial dilutions of this compound B->C D Infect cells with HIV-1 C->D E Incubate for several days D->E F Measure viral replication: - p24 antigen levels - Luciferase activity - Cell viability E->F G Plot % inhibition vs. log[this compound] F->G H Calculate EC50 G->H

References

Application Notes and Protocols for Stable Isotope Labeling of Emtricitabine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment and prevention of HIV-1 infection.[1] Understanding its metabolic fate is crucial for optimizing therapeutic regimens and assessing potential drug-drug interactions. Stable isotope labeling is a powerful technique that enables the tracing and quantification of drug molecules and their metabolites in complex biological systems without the safety concerns associated with radioactive isotopes.[2] These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled this compound in metabolic studies.

This compound is a synthetic analog of cytidine and undergoes intracellular phosphorylation to its active form, this compound 5'-triphosphate (FTC-TP).[1][3] This active metabolite competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into viral DNA by the HIV reverse transcriptase, leading to chain termination and inhibition of viral replication.[3][4] While the majority of an this compound dose is excreted unchanged in the urine, a smaller portion is metabolized.[1][4]

This document outlines the synthesis of stable isotope-labeled this compound, protocols for in vitro and in vivo metabolic studies, and analytical methods for the detection and quantification of this compound and its metabolites.

Quantitative Data Summary

The pharmacokinetic parameters of this compound are essential for designing and interpreting metabolic studies. The following tables summarize key pharmacokinetic data from studies in HIV-1-infected adult patients.

Table 1: Population Pharmacokinetic Parameters of this compound

ParameterEstimated Value
Clearance (CL/F)15.1 L/h
Volume of Distribution (V/F)1.4 ± 0.3 L/kg
Plasma Half-life (t½)~10 hours
Intracellular Half-life (FTC-TP)~39 hours
Cmax (200 mg once daily)1.8 ± 0.7 µg/mL
Cmin (200 mg once daily)0.09 ± 0.07 µg/mL
AUC (0-24h, 200 mg once daily)10.0 ± 3.1 µg·h/mL
Oral Bioavailability (Capsule)93%
Protein Binding<4%

Source:[1][5][6]

Table 2: this compound Metabolite Distribution

MetabolitePercentage of Dose Excreted in Urine
Unchanged this compound~86%
3'-sulfoxide diastereomers~9%
2'-O-glucuronide~4%

Source:[4]

Experimental Protocols

Synthesis of Stable Isotope-Labeled this compound ([¹³C,¹⁵N]-FTC)

A key step in the synthesis of this compound is the Vorbrüggen glycosylation, which involves the coupling of a silylated nucleobase with a protected sugar derivative.[1][7][8] To introduce stable isotopes, commercially available labeled precursors can be utilized in this reaction.

Objective: To synthesize this compound labeled with ¹³C and ¹⁵N in the 5-fluorocytosine ring.

Materials:

  • [¹³C,¹⁵N₂]-5-Fluorocytosine (commercially available)

  • 1,3-Oxathiolane acetate donor

  • Chlorotrimethylsilane (TMSCl)

  • Sodium iodide (NaI)

  • Anhydrous dichloromethane

  • Other reagents and solvents for workup and purification

Protocol:

  • Silylation of [¹³C,¹⁵N₂]-5-Fluorocytosine: In an inert atmosphere, suspend [¹³C,¹⁵N₂]-5-Fluorocytosine in anhydrous dichloromethane. Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and heat the mixture to obtain a clear solution of the silylated base.

  • Vorbrüggen Glycosylation: In a separate flask under an inert atmosphere, dissolve the 1,3-oxathiolane acetate donor in anhydrous dichloromethane. Add chlorotrimethylsilane and sodium iodide to activate the donor.

  • Coupling Reaction: Slowly add the solution of the silylated [¹³C,¹⁵N₂]-5-fluorocytosine to the activated 1,3-oxathiolane acetate donor solution at room temperature. Stir the reaction mixture until completion, monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Quench the reaction with a suitable reagent and perform an aqueous workup to remove inorganic salts. Purify the crude product by column chromatography on silica gel to isolate the labeled this compound.

  • Characterization: Confirm the identity and isotopic enrichment of the synthesized [¹³C,¹⁵N]-FTC using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Metabolism of [¹³C,¹⁵N]-Emtricitabine in Human Liver Microsomes

Objective: To identify and quantify the metabolites of this compound formed by hepatic enzymes.

Materials:

  • [¹³C,¹⁵N]-Emtricitabine

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard (e.g., unlabeled this compound or another structural analog)

Protocol:

  • Incubation Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and HLMs. Pre-warm the mixture at 37°C.

  • Initiate Reaction: Add [¹³C,¹⁵N]-Emtricitabine to the pre-warmed master mix to initiate the metabolic reaction. The final concentration of the labeled drug should be within a relevant physiological range.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the dried residue in the mobile phase and analyze by a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

Intracellular Metabolism of [¹³C,¹⁵N]-Emtricitabine in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure the intracellular formation of the active metabolite, [¹³C,¹⁵N]-emtricitabine 5'-triphosphate ([¹³C,¹⁵N]-FTC-TP).

Materials:

  • [¹³C,¹⁵N]-Emtricitabine

  • Isolated human PBMCs

  • RPMI-1640 cell culture medium

  • Fetal bovine serum (FBS)

  • Methanol (for extraction)

  • Internal standard (e.g., isotopically labeled tenofovir diphosphate)

Protocol:

  • Cell Culture and Treatment: Culture isolated PBMCs in RPMI-1640 medium supplemented with FBS. Treat the cells with a known concentration of [¹³C,¹⁵N]-Emtricitabine and incubate at 37°C in a CO₂ incubator.

  • Cell Harvesting and Lysis: At desired time points, harvest the cells by centrifugation. Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells by adding a cold 70:30 methanol:water solution containing the internal standard.

  • Extraction: Vortex the cell lysate vigorously and then centrifuge at high speed to pellet the cellular debris.

  • Sample Preparation: Transfer the supernatant containing the intracellular metabolites to a new tube. Evaporate the solvent to dryness.

  • LC-MS/MS Analysis: Reconstitute the sample and analyze using a validated LC-MS/MS method specifically developed for the quantification of nucleoside triphosphates.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites.

Instrumentation:

  • A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for Plasma):

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 5 µm).[9]

  • Mobile Phase: A gradient of 5 mM ammonium acetate in water and acetonitrile.[9]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for [¹³C,¹⁵N]-Emtricitabine, its unlabeled counterpart (if used as an internal standard), and its metabolites. The mass shift due to the isotopic labels will allow for their distinct detection.

Visualizations

Emtricitabine_Metabolism This compound This compound Emtricitabine_MP This compound Monophosphate This compound->Emtricitabine_MP Cellular Kinases Sulfoxide 3'-Sulfoxide Diastereomers This compound->Sulfoxide Oxidation Glucuronide 2'-O-Glucuronide This compound->Glucuronide Glucuronidation Excretion Renal Excretion (Unchanged) This compound->Excretion Emtricitabine_DP This compound Diphosphate Emtricitabine_MP->Emtricitabine_DP Cellular Kinases Emtricitabine_TP This compound Triphosphate (Active Metabolite) Emtricitabine_DP->Emtricitabine_TP Cellular Kinases

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_metabolism Metabolic Study cluster_analysis Analysis Labeled_Precursor [¹³C,¹⁵N]-5-Fluorocytosine Glycosylation Vorbrüggen Glycosylation Labeled_Precursor->Glycosylation Labeled_FTC [¹³C,¹⁵N]-Emtricitabine Glycosylation->Labeled_FTC In_Vitro In Vitro Incubation (Microsomes, PBMCs) Labeled_FTC->In_Vitro In_Vivo In Vivo Dosing (Animal Model/Human) Labeled_FTC->In_Vivo Sample_Prep Sample Preparation (Extraction, Cleanup) In_Vitro->Sample_Prep In_Vivo->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Analysis & Metabolite ID LCMS->Data_Analysis

Caption: Workflow for stable isotope-labeled this compound metabolic studies.

References

Application Notes and Protocols: X-ray Crystallography of Emtricitabine in Complex with HIV-1 Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and structural insights obtained from the X-ray crystallographic studies of Emtricitabine in complex with HIV-1 Reverse Transcriptase (RT). The protocols detailed below are synthesized from published research to guide the replication and further investigation of these critical interactions for anti-viral drug development.

Introduction to this compound and HIV-1 Reverse Transcriptase

This compound (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] As a synthetic analog of cytidine, this compound is intracellularly phosphorylated to its active triphosphate form, this compound-5'-triphosphate (FTC-TP).[1][2] FTC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by HIV-1 RT.[1][2] Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of this compound leads to the termination of DNA chain elongation, thus halting viral replication.[1][2]

HIV-1 RT is a heterodimeric enzyme composed of p66 and p51 subunits, and it is a primary target for antiretroviral drugs. Understanding the precise molecular interactions between this compound and the RT active site is crucial for the rational design of more effective and resilient inhibitors that can overcome drug resistance. X-ray crystallography provides a high-resolution view of these interactions, revealing the structural basis of inhibition.

Experimental Protocols

Expression and Purification of HIV-1 Reverse Transcriptase

A common method for obtaining large quantities of pure, active HIV-1 RT for structural studies involves recombinant expression in Escherichia coli. The following protocol is a general guideline based on established methods.

Protocol 2.1.1: Recombinant Expression of HIV-1 RT

  • Bacterial Strain and Plasmids:

    • Utilize an E. coli expression strain, such as BL21(DE3).

    • Co-transform with separate plasmids encoding the p66 and p51 subunits of HIV-1 RT. Often, a plasmid expressing the wild-type p66 and a second plasmid for a protease-deficient p51 are used to facilitate the formation of the p66/p51 heterodimer.

  • Culture Growth:

    • Inoculate a starter culture of Luria-Bertani (LB) broth containing appropriate antibiotics and grow overnight at 37°C with shaking.

    • Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction of Protein Expression:

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

    • Continue to grow the culture for an additional 3-4 hours at 37°C.

  • Cell Harvesting:

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2.1.2: Purification of HIV-1 RT Heterodimer

  • Cell Lysis:

    • Resuspend the frozen cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography:

    • If using a His-tagged construct, load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Ion-Exchange Chromatography:

    • Dialyze the eluted protein against a low-salt buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

    • Load the dialyzed sample onto a cation or anion exchange column (e.g., Mono S or Mono Q) and elute with a linear salt gradient (e.g., 50 mM to 1 M NaCl).

  • Size-Exclusion Chromatography:

    • As a final polishing step, concentrate the fractions containing the p66/p51 heterodimer and load onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

  • Purity Assessment and Storage:

    • Assess the purity of the final protein sample by SDS-PAGE.

    • Concentrate the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Co-crystallization of the this compound-RT Complex

The formation of a stable complex for crystallization often involves a DNA template-primer duplex to mimic the natural substrate of the reverse transcriptase.

Protocol 2.2.1: Assembly and Crystallization of the RT-DNA-Emtricitabine Complex

  • Preparation of the RT-DNA Complex:

    • Synthesize and purify a DNA template and primer strand.

    • Anneal the template and primer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

    • Incubate the purified HIV-1 RT with a molar excess of the DNA duplex in a buffer containing MgCl2.

  • Formation of the Ternary Complex:

    • Add this compound-5'-triphosphate (FTC-TP) to the RT-DNA complex solution to a final concentration in the millimolar range.

  • Crystallization:

    • Employ the hanging drop vapor diffusion method.

    • Mix the ternary complex solution in a 1:1 ratio with a reservoir solution. A typical reservoir solution contains a precipitant such as polyethylene glycol (PEG), a buffer, and salts. For the structure with PDB ID 6OTZ, the crystallization condition was 6-10% (w/v) PEG 8000, 15 mM magnesium sulfate, and 50 mM MES at pH 6.0.[3]

    • Incubate the crystallization plates at a constant temperature (e.g., 22°C).

    • Monitor for crystal growth over several days to weeks.

  • Cryo-protection and Crystal Harvesting:

    • Once crystals of suitable size are obtained, transfer them to a cryo-protectant solution (typically the reservoir solution supplemented with a cryo-protectant like glycerol or ethylene glycol) to prevent ice formation during flash-cooling.

    • Harvest the cryo-protected crystals using a loop and flash-cool them in liquid nitrogen for storage and transport to a synchrotron source.

X-ray Data Collection and Processing

High-resolution diffraction data is typically collected at a synchrotron light source.

Protocol 3.1: Synchrotron Data Collection and Processing

  • Data Collection:

    • Mount the flash-cooled crystal on a goniometer in the X-ray beamline.

    • Collect diffraction data at a cryogenic temperature (around 100 K).

    • Data is typically collected using a rotation method, where the crystal is rotated through a series of small angular increments while being exposed to the X-ray beam.

  • Data Processing:

    • Index the diffraction pattern to determine the unit cell parameters and space group.

    • Integrate the intensities of the individual reflections.

    • Scale and merge the integrated intensities from all the collected images to generate a final dataset of unique reflections with their corresponding intensities and standard uncertainties.

    • Software packages such as HKL2000, XDS, or MOSFLM are commonly used for data processing.

Structure Determination and Refinement

The three-dimensional structure is solved using the processed diffraction data.

Protocol 4.1: Structure Solution and Refinement

  • Phase Determination:

    • The phase problem is typically solved using the molecular replacement method, where a previously determined structure of a homologous protein (in this case, another HIV-1 RT structure) is used as a search model.

  • Model Building and Refinement:

    • An initial model of the protein-DNA-ligand complex is built into the electron density map.

    • The atomic coordinates of the model are then refined to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed diffraction data. This process is alternated with manual model building in programs like Coot.

    • Refinement is carried out using software such as PHENIX or REFMAC5.

    • Water molecules and other solvent components are added to the model in the later stages of refinement.

  • Validation:

    • The quality of the final refined structure is assessed using various validation tools, such as MolProbity, to check for stereochemical soundness and agreement with the experimental data.

Data Presentation

The following tables summarize the quantitative data from the X-ray crystallographic analysis of the this compound triphosphate in complex with HIV-1 RT and a DNA duplex (PDB ID: 6OTZ).[3]

Table 1: Crystallographic Data Collection Statistics (PDB ID: 6OTZ)

ParameterValue
Data Collection
SynchrotronNSLS-II
Beamline17-ID-2
Wavelength (Å)0.9793
Temperature (K)100
DetectorDECTRIS EIGER X 16M
Space GroupC 2 2 21
Unit Cell Dimensions
a, b, c (Å)167.07, 170.37, 103.19
α, β, γ (°)90, 90, 90
Statistics
Resolution (Å)50.0 - 2.80 (2.94 - 2.80)
Rmerge0.12 (1.11)
I/σ(I)10.3 (1.6)
Completeness (%)99.9 (100.0)
Redundancy6.8 (6.9)

Values in parentheses are for the highest resolution shell.

Table 2: Structure Refinement Statistics (PDB ID: 6OTZ)

ParameterValue
Resolution (Å)2.80
No. of reflections41432
R-work / R-free0.212 / 0.263
No. of Atoms
Protein7886
Nucleic Acid1018
Ligand31
Water10
R.m.s.d.
Bond lengths (Å)0.003
Bond angles (°)0.65
Ramachandran Plot
Favored (%)95.59
Allowed (%)4.10
Outliers (%)0.31

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the X-ray crystallographic study.

Emtricitabine_Mechanism_of_Action cluster_cell Host Cell cluster_rt HIV-1 Reverse Transcriptase This compound This compound (FTC) cellular_kinases Cellular Kinases This compound->cellular_kinases Phosphorylation ftc_tp This compound-5'-triphosphate (FTC-TP, Active Form) cellular_kinases->ftc_tp rt_active_site RT Active Site ftc_tp->rt_active_site Competitive Inhibition with dCTP viral_rna Viral RNA Template viral_rna->rt_active_site dna_primer DNA Primer dna_primer->rt_active_site growing_dna Growing Viral DNA rt_active_site->growing_dna Incorporation terminated_dna Chain-Terminated DNA growing_dna->terminated_dna Chain Termination (No 3'-OH)

Caption: Mechanism of action of this compound as an HIV-1 reverse transcriptase inhibitor.

Xray_Crystallography_Workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination expression 1. Recombinant Expression of HIV-1 RT in E. coli purification 2. Purification by Chromatography expression->purification complex_formation 3. Formation of RT-DNA- This compound-TP Complex purification->complex_formation crystallization 4. Co-crystallization (Vapor Diffusion) complex_formation->crystallization data_collection 5. X-ray Diffraction Data Collection (Synchrotron) crystallization->data_collection data_processing 6. Data Processing (Indexing, Integration, Scaling) data_collection->data_processing phasing 7. Phase Determination (Molecular Replacement) data_processing->phasing refinement 8. Model Building and Refinement phasing->refinement validation 9. Structure Validation refinement->validation

Caption: Experimental workflow for X-ray crystallography of the this compound-RT complex.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Emtricitabine Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with emtricitabine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

A1: this compound is generally considered a water-soluble compound.[1][2] Its aqueous solubility is pH-dependent, reported to be greater than 100 mg/mL in the pH range of 1.2 to 6.8.[1] At 25°C, its solubility in water is approximately 112 mg/mL.[2][3] However, in phosphate-buffered saline (PBS) at pH 7.2, the solubility is noted to be around 5 mg/mL.[4]

Q2: Why am I observing lower than expected solubility of this compound in my buffer?

A2: Several factors can influence this compound's solubility, including:

  • pH of the buffer: this compound's solubility is highest in acidic to neutral pH and may decrease in alkaline conditions.

  • Buffer composition: The presence of certain salts or other components in your buffer could potentially reduce solubility.

  • Temperature: Solubility generally increases with temperature.[5][6]

  • Polymorphism: this compound can exist in different crystalline forms, which may have varying solubilities.[1]

  • Purity of the compound: Impurities in the this compound sample could affect its dissolution.

Q3: Is this compound stable in aqueous solutions?

A3: this compound is susceptible to degradation under certain conditions. It is most unstable in acidic, basic, and oxidative environments.[7][8][9] It shows some degradation when exposed to heat and UV light, although it is considered relatively stable to thermal and photolytic stress in its solid state.[7][8][10] For storage of aqueous solutions, it is recommended not to store them for more than one day.[4]

Q4: Can I use organic solvents to prepare a stock solution of this compound?

A4: Yes, this compound is soluble in organic solvents like DMSO (approx. 30-49 mg/mL) and dimethylformamide (approx. 20 mg/mL).[4][11] You can prepare a concentrated stock solution in these solvents and then dilute it into your aqueous buffer. However, ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.[4]

Troubleshooting Guide

Issue: this compound is not fully dissolving in my aqueous buffer.

Below is a systematic approach to troubleshoot and resolve this issue.

G start Start: this compound solubility issue check_ph 1. Verify Buffer pH Is it within 1.2 - 6.8? start->check_ph adjust_ph Adjust pH to be slightly acidic (e.g., pH 6.0-6.8) check_ph->adjust_ph No ph_ok pH is optimal check_ph->ph_ok Yes adjust_ph->check_ph check_temp 2. Increase Temperature Gently warm the solution (e.g., to 37°C) ph_ok->check_temp temp_ok Solubility improves check_temp->temp_ok Yes temp_not_ok Solubility does not improve check_temp->temp_not_ok No success Success: this compound is dissolved temp_ok->success use_cosolvent 3. Use a Co-solvent Add a small amount of a biocompatible co-solvent (e.g., PEG-400, DMSO) temp_not_ok->use_cosolvent cosolvent_ok This compound dissolves use_cosolvent->cosolvent_ok Yes cosolvent_not_ok Incomplete dissolution persists use_cosolvent->cosolvent_not_ok No cosolvent_ok->success prepare_stock 4. Prepare a Concentrated Stock Dissolve in DMSO or DMF, then dilute in aqueous buffer cosolvent_not_ok->prepare_stock prepare_stock->success fail Issue persists: Consider compound purity or alternative formulation strategies prepare_stock->fail

Caption: Troubleshooting workflow for this compound solubility issues.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventpHTemperature (°C)Solubility (mg/mL)Mole Fraction Solubility (at 318.2 K)
WaterNot specified25~112[2][3]1.13 x 10⁻²[2]
Aqueous Buffer1.2 - 6.8Not specified>100[1]Not applicable
PBS7.2Not specified~5[4]Not applicable
DMSONot specifiedNot specified~30 - 49[4][11]6.59 x 10⁻³[2]
DimethylformamideNot specifiedNot specified~20[4]Not applicable
EthanolNot specifiedNot specified~13[11]7.76 x 10⁻³[2]
MethanolNot specifiedNot specifiedFreely Soluble[1]1.49 x 10⁻²[2]
PEG-400Not specifiedNot specifiedNot specified1.41 x 10⁻¹[2][12]

Experimental Protocols

Protocol 1: Preparation of this compound Solution in Aqueous Buffer

This protocol outlines the steps for preparing a solution of this compound in a standard aqueous buffer.

G cluster_prep Preparation Steps weigh 1. Weigh this compound Accurately weigh the required amount of this compound powder. measure 2. Measure Buffer Measure the desired volume of the aqueous buffer. weigh->measure dissolve 3. Dissolve this compound Add the powder to the buffer and stir. Use a magnetic stirrer for efficiency. measure->dissolve adjust 4. Adjust pH (if necessary) Check the pH and adjust to the desired range (e.g., 6.0-6.8). dissolve->adjust filter 5. Filter Sterilize Filter the solution through a 0.22 µm filter for sterilization. adjust->filter store 6. Store Appropriately Store at 2-8°C for short-term use. Use within 24 hours is recommended. filter->store

Caption: Experimental workflow for preparing an this compound solution.

Methodology:

  • Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Measure Buffer: Measure the required volume of the chosen aqueous buffer (e.g., phosphate buffer, Tris-HCl).

  • Dissolution: Gradually add the this compound powder to the buffer while stirring continuously. A magnetic stirrer can facilitate dissolution.

  • pH Adjustment: Check the pH of the solution. If necessary, adjust the pH to be within the optimal solubility range (pH 1.2-6.8) using dilute HCl or NaOH.

  • Gentle Warming (Optional): If dissolution is slow, gently warm the solution to approximately 37°C.

  • Filter Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the prepared solution at 2-8°C. It is recommended to use the solution within 24 hours to minimize degradation.[4]

Protocol 2: Increasing this compound Solubility with a Co-solvent

This protocol describes the use of a co-solvent to enhance the solubility of this compound.

Methodology:

  • Prepare Co-solvent Mixture: Prepare a mixture of the aqueous buffer and a co-solvent. For example, a 9:1 or 8:2 ratio of buffer to Polyethylene Glycol 400 (PEG-400) can be effective. Studies have shown that increasing the mass fraction of PEG-400 significantly increases the solubility of this compound.[5]

  • Dissolve this compound: Add the this compound powder to the buffer/co-solvent mixture and stir until fully dissolved.

  • Final Volume Adjustment: Adjust the final volume with the aqueous buffer if necessary.

  • Filter and Store: Filter the solution as described in Protocol 1 and store appropriately.

Advanced Strategies for Solubility Enhancement

For applications requiring higher concentrations or modified release profiles, more advanced techniques can be employed:

  • Prodrug Formulation: Chemical modification of this compound, for instance, by conjugation to a fatty acid chain, can increase its hydrophobicity. This allows for the formation of nanocrystal suspensions which can improve drug loading and provide sustained release.[13][14]

  • Nanoformulation: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can enhance its stability and provide controlled release.[15][16] These nanoformulations can improve intracellular drug delivery and retention.[15]

References

Technical Support Center: Optimizing Emtricitabine for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Emtricitabine in in vitro settings. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI) and a synthetic analog of cytidine.[1][2] After entering the cell, it is phosphorylated by cellular enzymes to its active form, this compound 5'-triphosphate.[2][3] This active metabolite competes with the natural deoxycytidine 5'-triphosphate and is incorporated into the elongating viral DNA strand by the reverse transcriptase enzyme.[4] Because this compound 5'-triphosphate lacks a 3'-hydroxyl group, it acts as a chain terminator, preventing the completion of viral DNA synthesis and thus inhibiting viral replication.[2][3]

Q2: What is a typical effective concentration range for this compound in vitro?

A2: The effective concentration of this compound varies depending on the virus and the cell line used. For anti-HIV-1 activity, the 50% inhibitory concentration (IC50) generally ranges from 0.0013 to 0.64 µM.[5] Against Hepatitis B Virus (HBV), the 50% effective concentration (EC50) is typically between 0.01 and 0.04 µM.[6][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: At what concentration does this compound become cytotoxic?

A3: this compound generally exhibits low cytotoxicity in vitro. Studies have shown that concentrations up to 100 µM did not significantly affect the viability of monocyte-derived macrophages (MDMs) after four days of exposure.[8][9] However, slight reductions in cell proliferation have been noted in some cell lines, such as HepG2, at certain concentrations.[6] As with determining efficacy, a cytotoxicity assay is recommended to establish a safe concentration range for your chosen cell line.

Q4: How should I prepare and store this compound for in vitro experiments?

A4: this compound is typically supplied as a powder. For in vitro use, it should be dissolved in a suitable solvent, such as DMSO or sterile water, to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of solvent added to your cell cultures. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Consult the manufacturer's data sheet for specific solubility and stability information.

Data Summary Tables

Table 1: Effective Concentrations (EC50/IC50) of this compound Against HIV-1

Cell LineIC50 (µM)Virus StrainReference
MT-20.044HIV-1[6]
HeLa P4/R50.17HIV-1[6]
Lymphoblastoid Cells0.0013 - 0.64Various HIV-1 Isolates[5]
Peripheral Blood Mononuclear Cells (PBMCs)Generally more potent than in MT-4 linesHIV-1[6]

Table 2: Effective Concentrations (EC50) of this compound Against HBV

Cell LineEC50 (µM)Reference
HepAD380.03[6]
Various0.01 - 0.04[6][7]

Table 3: In Vitro Cytotoxicity Data for this compound

Cell LineAssayConcentration Range TestedObservationReference
Monocyte-Derived Macrophages (MDMs)MTT10 - 400 µMNo significant effect on viability up to 100 µM after 4 days.[8][9]
HepG2Proliferation AssayNot specifiedModerately reduces hepatocyte proliferation.[6]

Experimental Protocols

Protocol 1: Determination of IC50 using a Reverse Transcriptase (RT) Activity Assay

This protocol provides a general framework for determining the inhibitory concentration of this compound on viral reverse transcriptase activity.

  • Cell Seeding: Seed target cells (e.g., MT-2 cells) in a 96-well plate at a density appropriate for viral infection and culture duration.

  • Drug Preparation: Prepare serial dilutions of this compound from your stock solution in cell culture medium. A typical starting range might be from 0.001 µM to 10 µM.

  • Infection and Treatment: Infect the cells with a known amount of virus (e.g., HIV-1). Immediately after infection, add the prepared this compound dilutions to the respective wells. Include wells with infected, untreated cells (positive control) and uninfected, untreated cells (negative control).

  • Incubation: Incubate the plate for a period suitable for viral replication (e.g., 3-7 days) at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • RT Activity Assay: Measure the reverse transcriptase activity in the collected supernatants using a commercially available RT activity assay kit. Follow the manufacturer's instructions precisely.

  • Data Analysis: Determine the percentage of RT inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Assessment of Cytotoxicity using an MTT Assay

This protocol outlines the steps to evaluate the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at an optimal density for the assay duration (typically 24-96 hours).

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. A broad concentration range (e.g., 1 µM to 400 µM) is recommended for an initial assessment. Add the dilutions to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 4 days) at 37°C in a humidified CO2 incubator.[8]

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer from a kit) to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration by normalizing the absorbance values to the untreated control cells. Plot cell viability against drug concentration to determine the cytotoxic profile.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in assay results - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile medium.
No or low antiviral activity observed - Incorrect drug concentration- Degraded drug stock- Resistant viral strain- Inappropriate assay endpoint- Verify stock solution concentration and dilution calculations.- Prepare fresh drug dilutions from a new aliquot.- Confirm the susceptibility of your virus to this compound.- Ensure the assay was run at an optimal time point for detecting viral replication.
Unexpected cytotoxicity - Solvent toxicity- Contamination of drug stock or culture- Cell line is highly sensitive- Ensure the final solvent concentration (e.g., DMSO) is non-toxic to your cells (typically <0.5%).- Use sterile techniques and filter-sterilize drug solutions if necessary.- Perform a dose-response cytotoxicity assay to determine a non-toxic working concentration range.
Drug precipitation in media - Poor solubility of this compound at the tested concentration- Incorrect solvent used- Check the solubility limits of this compound in your culture medium.- Consider using a different solvent or a lower stock concentration.- Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the drug.

Visualizations

Emtricitabine_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication Cycle FTC This compound (FTC) FTC_MP FTC-monophosphate FTC->FTC_MP Phosphorylation (Cellular Kinases) FTC_DP FTC-diphosphate FTC_MP->FTC_DP Phosphorylation FTC_TP This compound-triphosphate (Active Form) FTC_DP->FTC_TP Phosphorylation Viral_DNA Viral DNA Synthesis FTC_TP->Viral_DNA Incorporation Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcriptase Terminated_DNA Terminated DNA Chain Viral_DNA->Terminated_DNA Chain Termination FTC_outside This compound (Extracellular) FTC_outside->FTC Cellular Uptake

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Perform Parallel Assays prep 1. Prepare Cell Culture & This compound Dilutions efficacy_assay 2a. Efficacy Assay (e.g., RT Activity) prep->efficacy_assay cytotoxicity_assay 2b. Cytotoxicity Assay (e.g., MTT) prep->cytotoxicity_assay data_analysis 3. Data Collection & Analysis efficacy_assay->data_analysis cytotoxicity_assay->data_analysis results 4. Determine IC50 & Cytotoxic Concentration data_analysis->results

Caption: General experimental workflow.

Troubleshooting_Logic start Unexpected Results? check_drug Drug Integrity Issue? start->check_drug Yes check_cells Cell Culture Issue? check_drug->check_cells No sol_drug Solution: Prepare fresh stock. Verify concentration. check_drug->sol_drug Yes check_assay Assay Procedure Issue? check_cells->check_assay No sol_cells Solution: Check for contamination. Verify cell density. check_cells->sol_cells Yes sol_assay Solution: Review protocol. Check instrument calibration. check_assay->sol_assay Yes

Caption: Troubleshooting decision tree.

References

Emtricitabine Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Emtricitabine degradation in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound solution prone to degradation?

A1: this compound in solution is most susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[1][2][3] It is generally stable under photolytic (light) and thermal (heat) stress when in a solid state, though sensitivity to heat can be observed in solution.[2][4][5]

Q2: What are the common degradation products of this compound?

A2: Several degradation products of this compound have been identified in various stability studies. While the exact number can vary depending on the stress conditions, up to six impurities or degradation products have been reported.[1] One identified degradation product under oxidative stress is RS-2.[2]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective method for monitoring this compound degradation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][6] A validated stability-indicating HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent drug and detection of impurities.

Q4: What are the recommended storage conditions for this compound oral solution?

A4: this compound oral solution should be stored under refrigeration at 2°C to 8°C (36°F to 46°F). If stored by the patient at 25°C (77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F), it should be used within 3 months. The container should always be kept tightly closed.[7]

Troubleshooting Guides

Issue 1: Unexpectedly low concentration of this compound in my prepared solution.

Possible Cause 1: pH of the solution.

  • Troubleshooting Step: Measure the pH of your solution. This compound demonstrates significant degradation in both acidic and alkaline conditions.[1][2]

  • Recommendation: Ensure the pH of your solvent system is within a stable range for this compound. If your experimental conditions require an acidic or basic pH, consider preparing the solution immediately before use and storing it at a low temperature to minimize degradation.

Possible Cause 2: Presence of oxidizing agents.

  • Troubleshooting Step: Review the composition of your solution for any potential oxidizing agents (e.g., peroxides, metal ions). This compound is labile to oxidation.[2]

  • Recommendation: If possible, remove or replace the oxidizing agent. If it is essential for the experiment, prepare fresh solutions and analyze them as quickly as possible. Consider the use of antioxidants if they do not interfere with your experiment.

Possible Cause 3: Inappropriate storage.

  • Troubleshooting Step: Review your storage conditions (temperature and light exposure). While generally stable, prolonged exposure to non-optimal conditions can lead to degradation.

  • Recommendation: Store stock solutions refrigerated (2-8°C) and protected from light.[7] For working solutions, stability should be assessed under the specific experimental conditions.[8]

Data Presentation

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionReagent/ParameterDuration & TemperatureObserved DegradationReference
Acid Hydrolysis 1N HCl1 hour at 60°CSignificant Degradation[9]
1M HCl60 minutes at 80°CExtensive Degradation[2]
2N HCl30 minutes at 60°C (reflux)Significant Degradation[3]
Base Hydrolysis 0.1N NaOH1 hour at 60°CSignificant Degradation[9]
1M NaOH60 minutes at 80°CExtensive Degradation[2]
Oxidative 3% H₂O₂24 hours at Room TempSignificant Degradation[9]
30% H₂O₂15-60 minutes at Room Temp40-80% Degradation[2]
20% H₂O₂Not specifiedSignificant Degradation[3]
Thermal Dry Heat24 hours at 70°CSensitive to thermal conditions[4]
Solid State7 days at 80°CStable[2]
Photolytic UV Light24 hoursNo significant degradation[9]
UV LightUp to 7 days (solution and solid)Stable[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting forced degradation studies on this compound based on common practices in the literature.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).[9][10]

  • Application of Stress Conditions:

    • Acid Degradation: Mix a portion of the stock solution with an equal volume of an acid solution (e.g., 1N HCl). Incubate in a water bath at a specified temperature and duration (e.g., 60°C for 1 hour). After incubation, cool the solution and neutralize it with an appropriate base (e.g., 1N NaOH).[9]

    • Base Degradation: Mix a portion of the stock solution with an equal volume of a basic solution (e.g., 0.1N NaOH). Incubate in a water bath under controlled conditions (e.g., 60°C for 1 hour). After incubation, cool and neutralize with an appropriate acid (e.g., 0.1N HCl).[9]

    • Oxidative Degradation: Mix a portion of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature for a specified duration (e.g., 24 hours).[9]

    • Thermal Degradation: Place a portion of the stock solution in a controlled temperature environment (e.g., an oven at 70°C) for a specified time (e.g., 24 hours).[9]

    • Photolytic Degradation: Expose a portion of the stock solution to UV light for a defined period (e.g., 24 hours). A control sample should be kept in the dark under the same conditions.[9]

  • Sample Analysis:

    • After the specified stress period, dilute the samples with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating RP-HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify and quantify the degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This is a representative HPLC method synthesized from multiple sources. Method optimization will be required for specific instrumentation and applications.

  • Instrumentation: A standard HPLC system with a UV detector.[2][6]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][11]

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., ammonium formate pH 4.2 or phosphate buffer pH 3.5) and an organic solvent (e.g., methanol or acetonitrile).[1][11]

  • Flow Rate: Typically 1.0 mL/min.[11]

  • Detection Wavelength: 280 nm or 284 nm.[1][12]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: Ambient or controlled (e.g., 30°C).[3]

Mandatory Visualizations

Emtricitabine_Degradation_Pathway cluster_stress Stress Conditions cluster_drug This compound cluster_degradation Degradation Products Acid Acidic pH This compound This compound in Solution Acid->this compound hydrolysis Base Alkaline pH Base->this compound hydrolysis Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->this compound oxidation Degradation_Products Degradation Products This compound->Degradation_Products degrades to

Caption: Factors leading to this compound degradation in solution.

Troubleshooting_Workflow Start Start: Unexpected this compound Degradation Check_pH Check Solution pH Start->Check_pH Check_Oxidants Check for Oxidizing Agents Check_pH->Check_Oxidants Neutral Adjust_pH Adjust pH to Neutral or Prepare Fresh Check_pH->Adjust_pH Acidic or Alkaline Check_Storage Review Storage Conditions Check_Oxidants->Check_Storage Absent Remove_Oxidants Remove/Replace Oxidants or Use Antioxidants Check_Oxidants->Remove_Oxidants Present Optimize_Storage Store at 2-8°C, Protected from Light Check_Storage->Optimize_Storage Inappropriate Reanalyze Re-analyze Solution Check_Storage->Reanalyze Appropriate Adjust_pH->Reanalyze Remove_Oxidants->Reanalyze Optimize_Storage->Reanalyze

Caption: Troubleshooting workflow for unexpected this compound degradation.

Experimental_Workflow Prep_Stock Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, etc.) Prep_Stock->Stress_Conditions Control Prepare Unstressed Control Sample Prep_Stock->Control Dilute Dilute Samples and Control to Working Concentration Stress_Conditions->Dilute Control->Dilute HPLC_Analysis Analyze by Stability-Indicating RP-HPLC Method Dilute->HPLC_Analysis Data_Analysis Compare Chromatograms, Quantify Degradation HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

References

Reducing cytotoxicity of Emtricitabine at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with emtricitabine cytotoxicity at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at high concentrations in our cell cultures. What is the likely mechanism?

A1: this compound (FTC), a nucleoside reverse transcriptase inhibitor (NRTI), can induce cytotoxicity at high concentrations primarily through off-target effects on mitochondria.[1][2] Although considered to have a better safety profile than older NRTIs, it is not entirely devoid of mitochondrial toxicity.[1][3] The proposed mechanism involves the inhibition of mitochondrial DNA polymerase γ. This inhibition can lead to:

  • Mitochondrial DNA (mtDNA) Depletion: Reduced replication of mitochondrial DNA.[1]

  • Impaired Respiratory Chain Function: Decreased expression of essential mitochondrial-encoded proteins for cellular respiration.[1]

  • Reduced ATP Production: A decline in the cell's primary energy source.[1]

  • Increased Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[4][5]

These mitochondrial disturbances can ultimately result in decreased cell proliferation, lactic acidosis, and apoptosis (programmed cell death).[2][6]

Q2: What are some strategies to reduce the cytotoxicity of this compound in our experiments?

A2: Several strategies can be employed to mitigate this compound-induced cytotoxicity:

  • Optimize Drug Concentration: Determine the lowest effective concentration of this compound for your experimental goals to minimize off-target effects.

  • Consider Drug Combinations Carefully: The toxicity of NRTIs can be additive or even synergistic.[6] When using this compound in combination with other drugs, be aware of potential interactions that could exacerbate cytotoxicity.[6]

  • Utilize Antioxidants: Since mitochondrial dysfunction is a key driver of cytotoxicity and leads to oxidative stress, co-treatment with antioxidants may be beneficial.[7][8][9] Antioxidants can help neutralize reactive oxygen species and protect cells from oxidative damage.[10]

  • Explore Nanoformulations: If feasible for your research, consider using a nanoformulation of this compound. Studies have shown that encapsulating this compound in polymeric nanoparticles can reduce its cytotoxicity and improve its biocompatibility compared to the free drug.[3]

Q3: Can the vehicle used to dissolve this compound contribute to cytotoxicity?

A3: Yes, the solvent used to prepare your this compound stock solution can contribute to cytotoxicity, especially at higher concentrations. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents that can be toxic to cells.[11] It is crucial to:

  • Dissolve this compound in the minimal amount of solvent necessary.[11]

  • Prepare a high-concentration stock solution to minimize the final volume of solvent added to your cell cultures.

  • Always include a vehicle control in your experiments (cells treated with the same concentration of the solvent without the drug) to account for any solvent-induced effects.[12]

Q4: What in vitro assays are suitable for quantifying this compound-induced cytotoxicity?

A4: A multi-assay approach is recommended to get a comprehensive understanding of this compound's cytotoxic effects:

  • Cell Viability Assays:

    • MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability. A reduction in metabolic activity can suggest mitochondrial dysfunction.[13][14]

    • Trypan Blue Exclusion Assay: This method directly counts viable cells by assessing cell membrane integrity.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Mitochondrial Function Assays:

    • Mitochondrial Membrane Potential Dyes (e.g., JC-1, TMRE): These fluorescent dyes can be used to assess the health of mitochondria. A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

    • Reactive Oxygen Species (ROS) Assays: Fluorescent probes like DCFDA-AM can be used to measure the levels of intracellular ROS.

    • Lactate Production Assay: Increased lactate levels in the cell culture medium can indicate a shift towards anaerobic glycolysis due to mitochondrial dysfunction.[6]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity results between experiments.

Possible Cause Troubleshooting Step
Inconsistent cell health and density at the time of treatment. Ensure cells are in the logarithmic growth phase and have a consistent seeding density for all experiments.
Variability in drug preparation. Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. Vortex thoroughly before use.
Contamination of cell cultures. Regularly check for microbial contamination. Use aseptic techniques.

Issue 2: Discrepancy between MTT assay results and cell counts.

Possible Cause Troubleshooting Step
This compound is inhibiting mitochondrial reductase activity without causing immediate cell death. The MTT assay relies on mitochondrial dehydrogenase activity.[14] A reduction in the MTT signal may indicate metabolic impairment rather than cell death.[13]
Solution Corroborate MTT data with a direct cell counting method (e.g., Trypan Blue exclusion) or a membrane integrity assay (e.g., PI staining).[12]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and Formulations

Cell LineDrug FormulationConcentrationEffect on Cell Viability/ProliferationReference
HeLa CellsThis compound SolutionUp to 10 µg/mlNo significant toxicity observed after 96 hours.[3]
H9 CellsThis compound SolutionUp to 10 µg/mlNo significant toxicity observed after 96 hours.[3]
Human PBMCsThis compound SolutionUp to 50 µg/mlNo significant toxicity observed after 96 hours.[3]
HeLa CellsThis compound NanoparticlesUp to 10 µg/mlNo significant toxicity observed after 96 hours.[3]
H9 CellsThis compound NanoparticlesUp to 10 µg/mlNo significant toxicity observed after 96 hours.[3]
Human PBMCsThis compound NanoparticlesUp to 50 µg/mlNo significant toxicity observed after 96 hours.[3]
HepG2 CellsThis compound10x Clinical CmaxModerately reduced hepatocyte proliferation.[6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[12]

  • MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the untreated control.

Visualizations

Emtricitabine_Cytotoxicity_Pathway cluster_cell Cell cluster_mito Mitochondrion mtDNA_Polymerase Mitochondrial DNA Polymerase γ mtDNA mtDNA Depletion mtDNA_Polymerase->mtDNA ETC Impaired Electron Transport Chain mtDNA->ETC ATP Reduced ATP Production ETC->ATP ROS Increased ROS (Oxidative Stress) ETC->ROS Cell_Proliferation Decreased Cell Proliferation ATP->Cell_Proliferation Apoptosis Apoptosis ROS->Apoptosis This compound High Concentration This compound This compound->mtDNA_Polymerase Inhibition

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow cluster_assays Cytotoxicity & Mitochondrial Function Assays Start Start: Observe High this compound Cytotoxicity Hypothesis Hypothesis: Cytotoxicity is mediated by mitochondrial dysfunction and oxidative stress. Start->Hypothesis Experiment Experimental Design: Treat cells with this compound +/- Antioxidant Hypothesis->Experiment MTT MTT Assay (Metabolic Activity) Experiment->MTT Cell_Count Cell Counting (Viability) Experiment->Cell_Count ROS_Assay ROS Assay (Oxidative Stress) Experiment->ROS_Assay Analysis Data Analysis: Compare cytotoxicity between This compound alone and This compound + Antioxidant MTT->Analysis Cell_Count->Analysis ROS_Assay->Analysis Conclusion Conclusion: Determine if antioxidant mitigates This compound cytotoxicity. Analysis->Conclusion

Caption: Experimental workflow for investigating antioxidant-mediated reduction of this compound cytotoxicity.

References

Technical Support Center: Optimizing HPLC-MS/MS for Emtricitabine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPLC-MS/MS methods for the detection and quantification of Emtricitabine.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for this compound and its stable isotope-labeled internal standard?

A1: For positive electrospray ionization (ESI+), the most commonly used precursor/product ion transition for this compound (FTC) is m/z 248.1 → 130.1.[1][2] For a stable isotope-labeled internal standard like this compound-¹³C,¹⁵N₂, the transition is m/z 251.1 → 133.1.[1][2]

Q2: What type of HPLC column is recommended for this compound analysis?

A2: Reversed-phase C18 columns are frequently used for the chromatographic separation of this compound. Specific examples include Synergi Polar-RP, Zorbax SB-C8, and Hypurity Advance columns.[2][3] The choice of column will depend on the specific matrix and other analytes in the sample.

Q3: What mobile phase composition is suitable for this compound separation?

A3: A common mobile phase consists of a mixture of an aqueous component with an organic solvent, often with an acidic modifier to improve peak shape and ionization efficiency. Examples include:

  • 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]

  • 3% acetonitrile / 1% acetic acid in water.[2]

  • 10mM ammonium acetate buffer (pH 5.0) and methanol.[4]

Q4: What are the different sample preparation techniques for this compound analysis in plasma?

A4: Common techniques include:

  • Solid-Phase Extraction (SPE): This method provides clean extracts and can be automated for high-throughput analysis.[3]

  • Protein Precipitation: A simpler and faster method, often using acetonitrile or methanol, but may result in more matrix effects.[2]

  • Dried Blood Spot (DBS) extraction: This technique is minimally invasive and requires a small sample volume. Extraction is typically performed with methanol.[1][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the aqueous mobile phase. For this compound, a slightly acidic pH (e.g., using formic or acetic acid) is often beneficial.
Column degradation.Replace the HPLC column. Use a guard column to extend the lifetime of the analytical column.
Co-elution with interfering substances.Optimize the chromatographic gradient to better separate this compound from matrix components. Re-evaluate the sample preparation method for better cleanup.
Low Signal Intensity or Sensitivity Suboptimal ionization parameters.Optimize ion source parameters such as spray voltage, capillary temperature, and gas pressures (sheath and auxiliary gas).[2]
Matrix effects (ion suppression).Use a stable isotope-labeled internal standard to compensate for matrix effects.[2] Improve sample cleanup using techniques like SPE.[3] Dilute the sample if the concentration is high enough.
Inefficient sample extraction.Evaluate and optimize the extraction procedure. Ensure the chosen solvent is appropriate for this compound and that the pH is optimal for extraction.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing of the mobile phase and degas it before use to prevent bubble formation.
Temperature variations.Use a column oven to maintain a consistent temperature.[4]
Pump malfunction.Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives (LC-MS grade).[4] Flush the LC system thoroughly.
Sample matrix interference.Employ a more rigorous sample preparation method to remove interfering compounds.
No Peak Detected Incorrect MS/MS parameters.Verify the precursor and product ion m/z values for this compound. Ensure the collision energy is set appropriately.[2]
Sample degradation.Check the stability of this compound in the sample matrix and during storage. Forced degradation studies can help identify potential degradation products.[4][6]
Clogged flow path.Check for blockages in the tubing, injector, or column.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
  • Conditioning: Condition a Waters Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]

  • Loading: Load 200 µL of human plasma onto the conditioned cartridge.[3]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[1]

HPLC-MS/MS Parameters

The following table summarizes typical starting parameters for an HPLC-MS/MS method for this compound. These should be optimized for your specific instrument and application.

Parameter Value Reference
HPLC System Agilent 1200 Series or equivalent
Column Synergi Polar-RP, 2.0 x 150mm, 4 µm[2]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 200 µL/min[2]
Injection Volume 10 µL[1]
Column Temperature Ambient (~25°C)[2]
Mass Spectrometer AB Sciex API 5500 or equivalent[1]
Ionization Mode ESI Positive[2]
Spray Voltage 3200 V[2]
Capillary Temperature 300°C[2]
Sheath Gas Pressure 30 (arbitrary units)[2]
Auxiliary Gas Pressure 10 (arbitrary units)[2]
MRM Transition (FTC) 248.1 → 130.1[1][2]
Collision Energy (FTC) 11 eV[2]
MRM Transition (FTC-IS) 251.1 → 133.1[2]
Collision Energy (FTC-IS) 11 eV[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spe Solid-Phase Extraction plasma->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Problem Encountered peak_issue Poor Peak Shape? start->peak_issue intensity_issue Low Signal Intensity? peak_issue->intensity_issue No check_ph Adjust Mobile Phase pH peak_issue->check_ph Yes rt_issue Inconsistent Retention Time? intensity_issue->rt_issue No optimize_source Optimize Ion Source intensity_issue->optimize_source Yes check_mobile_phase Check Mobile Phase Prep rt_issue->check_mobile_phase Yes end Problem Resolved rt_issue->end No replace_column Replace Column check_ph->replace_column optimize_gradient Optimize Gradient replace_column->optimize_gradient optimize_gradient->end use_is Use Isotope-Labeled IS optimize_source->use_is improve_cleanup Improve Sample Cleanup use_is->improve_cleanup improve_cleanup->end use_column_oven Use Column Oven check_mobile_phase->use_column_oven check_pump Inspect HPLC Pump use_column_oven->check_pump check_pump->end

Caption: Troubleshooting decision tree for HPLC-MS/MS analysis.

References

Strategies to minimize the development of Emtricitabine resistance in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to minimize the development of emtricitabine (FTC) resistance in vitro. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance observed in vitro?

The primary mechanism of in vitro resistance to this compound is the selection of the M184V or M184I mutation in the reverse transcriptase (RT) of HIV-1.[1][2][3][4] This single amino acid substitution in the RT enzyme reduces the binding affinity of this compound's active metabolite, this compound triphosphate (FTC-TP), leading to high-level resistance.[3][4]

Q2: How can combination therapy be used to minimize the development of this compound resistance in vitro?

Combining this compound with other antiretroviral agents is a key strategy to delay or prevent the emergence of resistance. In vitro studies have consistently shown that combination therapy can have additive to synergistic effects against HIV-1 replication.[5][6][7][8]

  • With Tenofovir (TFV): The combination of this compound and tenofovir exhibits additive to synergistic anti-HIV activity.[5][8] This is partly due to increased intracellular phosphorylation of both drugs when used in combination.[5] This combination also presents a higher genetic barrier to resistance than either drug alone. While the M184V/I mutation can still emerge, its selection may be delayed.[1][2]

  • With Efavirenz (EFV): The triple combination of tenofovir, this compound, and efavirenz demonstrates synergistic anti-HIV-1 activity in vitro.[8] This synergy is correlated with synergistic inhibition of the HIV-1 reverse transcriptase at the enzymatic level.[8]

  • With Integrase Inhibitors: Combinations of this compound and tenofovir with integrase strand transfer inhibitors (INSTIs) like elvitegravir or raltegravir have shown strong synergistic effects.[6][7]

Q3: What is the typical fold-resistance observed for the M184V mutation?

The M184V mutation confers high-level resistance to this compound, with reported fold changes in the 50% effective concentration (EC50) often exceeding 100-fold.[4][9]

Q4: Does the M184V mutation affect the susceptibility to other nucleoside reverse transcriptase inhibitors (NRTIs)?

Yes, the M184V mutation can have varied effects on other NRTIs. It can cause low-level resistance to abacavir and didanosine.[3] Interestingly, it can increase the susceptibility of the virus to zidovudine and tenofovir.[3][4] This phenomenon is known as hypersusceptibility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid emergence of M184V mutation in monotherapy experiments. Expected outcome of this compound monotherapy due to the low genetic barrier to this mutation.Utilize combination therapy with another antiretroviral, such as tenofovir, to increase the genetic barrier to resistance.
Inconsistent results in drug synergy assays (e.g., checkerboard assays). - Inaccurate drug concentrations.- Suboptimal cell density.- Variability in viral inoculum.- Inappropriate statistical analysis.- Perform accurate serial dilutions and verify concentrations.- Optimize cell seeding density for the duration of the assay.- Use a standardized and well-characterized viral stock.- Utilize synergy analysis software (e.g., MacSynergy II, CalcuSyn).
Difficulty amplifying the reverse transcriptase gene for sequencing from low viral load cultures. - Low viral RNA input.- PCR inhibitors in the sample.- Concentrate the virus from the supernatant before RNA extraction.- Use a robust RNA extraction method and consider a nested PCR approach.[10]

Quantitative Data Summary

Table 1: In Vitro Anti-HIV-1 Activity of this compound in Combination with Other Antiretrovirals

Drug CombinationCell TypeAnalysis MethodResultReference
This compound + TenofovirMT-2 cells, PBMCsIsobologram, MacSynergy IIAdditive to Synergistic[5]
This compound + Tenofovir + EfavirenzCell CultureMedian-Effect Analysis, MacSynergy IISynergistic[8]
This compound + Tenofovir + ElvitegravirCell CultureCombination Index (CI)Synergistic (CI < 1)[6]
This compound + Tenofovir + RaltegravirCell CultureCombination Index (CI)Synergistic (CI < 1)[6]

Table 2: Impact of Key Resistance Mutations on this compound and Tenofovir Susceptibility

MutationFold Change in EC50 (this compound)Fold Change in EC50 (Tenofovir)Reference
M184V>100-fold increase~0.5-fold decrease (hypersusceptible)[2][4]
K65R~8-fold increase~3-4-fold increase[2][4]
K65R + M184VHigh-level increaseSusceptibility restored towards wild-type levels[1][2]

Key Experimental Protocols

In Vitro HIV-1 Drug Susceptibility Assay (Phenotypic Assay)

Objective: To determine the concentration of an antiretroviral drug that inhibits 50% of viral replication (EC50).

Methodology:

  • Cell Culture: Maintain a susceptible cell line (e.g., MT-2, CEM, or peripheral blood mononuclear cells - PBMCs) in appropriate culture medium.

  • Drug Preparation: Prepare serial dilutions of this compound and any combination drugs in culture medium.

  • Infection: Plate the cells at a predetermined density and infect with a known amount of HIV-1.

  • Drug Addition: Immediately after infection, add the drug dilutions to the cell cultures. Include a no-drug control (virus only) and a no-virus control (cells only).

  • Incubation: Incubate the cultures for 3-7 days, depending on the cell type and virus strain.

  • Quantification of Viral Replication: Measure viral replication using a suitable method, such as:

    • p24 Antigen ELISA: Quantifies the amount of the viral p24 capsid protein in the culture supernatant.

    • Reverse Transcriptase Activity Assay: Measures the activity of the viral RT enzyme in the supernatant.

  • Data Analysis: Plot the percentage of viral inhibition against the drug concentration and calculate the EC50 value using non-linear regression analysis.

In Vitro Resistance Selection Assay

Objective: To select for drug-resistant viral variants by passaging the virus in the presence of increasing drug concentrations.

Methodology:

  • Initial Culture: Infect a susceptible cell line with wild-type HIV-1 in the presence of a starting concentration of this compound (typically at or slightly above the EC50).

  • Monitoring: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 production).

  • Passaging: When viral replication is detected, harvest the cell-free supernatant containing the virus and use it to infect fresh cells.

  • Dose Escalation: In the new culture, double the concentration of this compound.

  • Repeat: Repeat the monitoring and passaging steps, gradually increasing the drug concentration with each passage.

  • Characterization of Resistant Virus: Once the virus is able to replicate at significantly higher drug concentrations, harvest the virus and perform genotypic and phenotypic analysis to identify resistance mutations and determine the fold-change in EC50.

Genotypic Resistance Assay

Objective: To identify mutations in the HIV-1 reverse transcriptase gene that are associated with drug resistance.

Methodology:

  • RNA Extraction: Extract viral RNA from the culture supernatant of the resistant virus.

  • Reverse Transcription PCR (RT-PCR): Convert the viral RNA into cDNA and amplify the reverse transcriptase region of the pol gene using specific primers.[11]

  • PCR Product Purification: Purify the amplified DNA to remove primers and other contaminants.

  • Sanger Sequencing: Sequence the purified PCR product.

  • Sequence Analysis: Compare the obtained sequence to a wild-type reference sequence to identify mutations. Online tools and databases (e.g., Stanford HIV Drug Resistance Database) can be used for interpretation.[12]

Visualizations

experimental_workflow cluster_selection In Vitro Resistance Selection cluster_analysis Analysis of Resistant Virus Start Start Infect Cells Infect Cells Start->Infect Cells Add this compound Add this compound Infect Cells->Add this compound Monitor Replication Monitor Replication Add this compound->Monitor Replication Harvest Virus Harvest Virus Monitor Replication->Harvest Virus Replication Detected End End Monitor Replication->End No Replication Increase Drug Concentration Increase Drug Concentration Harvest Virus->Increase Drug Concentration Genotypic Assay Genotypic Assay Harvest Virus->Genotypic Assay Phenotypic Assay Phenotypic Assay Harvest Virus->Phenotypic Assay Increase Drug Concentration->Infect Cells Next Passage Identify Mutations Identify Mutations Genotypic Assay->Identify Mutations Determine Fold-Resistance Determine Fold-Resistance Phenotypic Assay->Determine Fold-Resistance

Caption: Workflow for in vitro selection and analysis of this compound-resistant HIV-1.

combination_therapy_logic This compound Monotherapy This compound Monotherapy Low Genetic Barrier Low Genetic Barrier This compound Monotherapy->Low Genetic Barrier Combination Therapy Combination Therapy High Genetic Barrier High Genetic Barrier Combination Therapy->High Genetic Barrier Rapid M184V Selection Rapid M184V Selection Low Genetic Barrier->Rapid M184V Selection Delayed Resistance Delayed Resistance High Genetic Barrier->Delayed Resistance High-Level Resistance High-Level Resistance Rapid M184V Selection->High-Level Resistance Sustained Viral Suppression Sustained Viral Suppression Delayed Resistance->Sustained Viral Suppression

Caption: Logical relationship between therapy type and resistance development.

Caption: Mechanism of action of this compound leading to chain termination.

References

Validation & Comparative

Emtricitabine's Cross-Resistance Profile with Other Nucleoside Reverse Transcriptase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of Emtricitabine (FTC) with other nucleoside reverse transcriptase inhibitors (NRTIs). The development of drug resistance is a critical challenge in the management of HIV-1 infection, and understanding the patterns of cross-resistance among NRTIs is essential for designing effective treatment regimens. This document summarizes key experimental data, details relevant methodologies, and illustrates the complex relationships of resistance mutations.

Quantitative Analysis of NRTI Cross-Resistance

The emergence of specific mutations in the HIV-1 reverse transcriptase (RT) enzyme can confer resistance to one or more NRTIs. The following table summarizes the impact of key resistance mutations on the in vitro susceptibility of various NRTIs, including this compound. The data is presented as fold change (FC) in the 50% effective concentration (EC50) or half-maximal inhibitory concentration (IC50) compared to wild-type virus.

MutationThis compound (FTC)Lamivudine (3TC)Abacavir (ABC)Tenofovir (TDF/TAF)Zidovudine (ZDV)Didanosine (ddI)Stavudine (d4T)
M184V/I >100-fold increase[1][2]>100-fold increase[1]Low-level resistance[1]Susceptibility maintained or slightly increasedIncreased susceptibility[1][3]Low-level resistance[1][4]Increased susceptibility[3]
K65R 5-10-fold reduction[2]Reduced susceptibilityReduced susceptibilityReduced susceptibilitySusceptibility maintained[1][4]Reduced susceptibilityReduced susceptibility
Thymidine Analogue Mutations (TAMs) 5-10-fold reduction (with ≥3 TAMs)[2]Generally susceptible[1]Cross-resistanceCross-resistanceHigh-level resistanceCross-resistanceHigh-level resistance
Q151M Complex Intermediate resistance[2]Intermediate resistanceHigh-level resistanceIntermediate resistanceHigh-level resistanceHigh-level resistanceHigh-level resistance
T69 Insertions (with TAMs) 1-20-fold reduced susceptibility[2]1-20-fold reduced susceptibility[2]High-level resistanceHigh-level resistanceHigh-level resistanceHigh-level resistanceHigh-level resistance

Key Resistance Pathways and Mechanisms

Resistance to NRTIs primarily occurs through two main mechanisms: discrimination and excision . The following diagram illustrates the relationship between key mutations and these mechanisms, and their impact on different NRTIs.

NRTI_Resistance_Pathways cluster_mutations Key Resistance Mutations cluster_mechanisms Resistance Mechanisms cluster_drugs NRTI Susceptibility M184V M184V/I Discrimination Discrimination (Reduced incorporation of NRTI-TP) M184V->Discrimination Primary ZDV_d4T Zidovudine (ZDV) Stavudine (d4T) M184V->ZDV_d4T Increased Susceptibility K65R K65R K65R->Discrimination Primary TAMs TAMs (M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) Excision Excision (Enhanced removal of incorporated NRTI-MP) TAMs->Excision Primary FTC_3TC This compound (FTC) Lamivudine (3TC) TAMs->FTC_3TC Minimal impact Q151M Q151M Complex Q151M->Discrimination Primary Discrimination->FTC_3TC High-level resistance (M184V) ABC_ddI Abacavir (ABC) Didanosine (ddI) Discrimination->ABC_ddI Low to moderate resistance TDF_TAF Tenofovir (TDF/TAF) Discrimination->TDF_TAF Reduced susceptibility (K65R) Excision->ABC_ddI Cross-resistance Excision->TDF_TAF Cross-resistance Excision->ZDV_d4T High-level resistance

Caption: NRTI resistance pathways showing mutations, mechanisms, and drug impact.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro phenotypic susceptibility assays. A commonly used method is the PhenoSense HIV assay .

PhenoSense HIV Assay Protocol

The PhenoSense HIV assay is a well-established method for determining the phenotypic resistance of HIV-1 to antiretroviral drugs. The general workflow is as follows:

  • Sample Collection and RNA Extraction: Plasma is collected from HIV-1 infected patients, and viral RNA is extracted.

  • Reverse Transcription and PCR Amplification: The viral RNA is reverse transcribed into cDNA, and the reverse transcriptase (RT) coding region is amplified by PCR.

  • Generation of Recombinant Virus: The amplified patient-derived RT gene is inserted into a replication-defective HIV-1 vector that contains a luciferase reporter gene.

  • Virus Production: The recombinant vector is transfected into human embryonic kidney (HEK) 293 cells along with a pseudotyping plasmid (e.g., encoding the amphotropic murine leukemia virus envelope glycoprotein) to produce infectious virus particles.

  • Infection and Drug Susceptibility Testing: The resulting virus stocks are used to infect target cells (e.g., CEM-T1 cells) in the presence of serial dilutions of the antiretroviral drugs being tested.

  • Luciferase Assay: After a defined incubation period, the cells are lysed, and luciferase activity is measured. The light output is proportional to the amount of viral replication.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for both the patient-derived virus and a wild-type reference virus. The fold change in EC50 is determined by dividing the EC50 of the patient virus by the EC50 of the reference virus.

This methodology allows for a quantitative assessment of drug resistance conferred by specific mutations present in the patient's viral population.

Detailed Comparison of Cross-Resistance Profiles

This compound (FTC) and Lamivudine (3TC)

This compound and Lamivudine are structurally similar cytidine analogues and share a nearly identical resistance profile. The M184V/I mutation is the primary mutation selected by both drugs and confers high-level resistance to both agents, with a greater than 100-fold increase in EC50.[1][2] This mutation significantly impairs the incorporation of FTC and 3TC by the reverse transcriptase enzyme.

Cross-Resistance with other NRTIs
  • Abacavir (ABC) and Didanosine (ddI): The M184V mutation can also cause low-level resistance to Abacavir and Didanosine.[1][4] The presence of M184V in combination with other mutations, such as TAMs or K65R, can further reduce susceptibility to these drugs.[1]

  • Tenofovir (TDF/TAF): The K65R mutation is a key resistance pathway for Tenofovir, reducing its susceptibility.[4] This mutation also confers reduced susceptibility to this compound, Abacavir, and Didanosine.[4] Notably, the K65R and TAMs have antagonistic effects; the presence of TAMs can suppress the selection of K65R, and K65R can increase susceptibility to Zidovudine.[1]

  • Zidovudine (ZDV) and Stavudine (d4T): These thymidine analogues primarily select for a group of mutations known as Thymidine Analogue Mutations (TAMs) .[1][4] TAMs confer resistance through an excision mechanism, where the incorporated drug is removed from the growing DNA chain.[4] The accumulation of multiple TAMs leads to broad cross-resistance to most NRTIs, including this compound, although to a lesser extent than to Zidovudine and Stavudine.[2][4] Interestingly, the M184V mutation can increase the susceptibility to Zidovudine and Stavudine, even in the presence of TAMs.[1][3]

  • Multi-NRTI Resistance Mutations: The Q151M complex and T69 insertions are less common but confer broad cross-resistance to nearly all NRTIs, including this compound.[2][4]

Conclusion

This compound exhibits a distinct cross-resistance profile that is largely dominated by the M184V/I mutation. While this mutation confers high-level resistance to this compound and Lamivudine, it can paradoxically increase susceptibility to thymidine analogues like Zidovudine. Significant cross-resistance to this compound is observed with mutations like K65R and the accumulation of multiple TAMs. A thorough understanding of these complex interactions, supported by quantitative phenotypic and genotypic analyses, is crucial for optimizing antiretroviral therapy and managing the long-term efficacy of HIV-1 treatment.

References

Head-to-head comparison of Emtricitabine and Tenofovir in combination therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Emtricitabine (FTC) and Tenofovir are cornerstone nucleos(t)ide reverse transcriptase inhibitors (NRTIs) in the management of HIV-1 infection, utilized for both treatment and pre-exposure prophylaxis (PrEP). Both drugs function as chain terminators, halting viral DNA synthesis after being phosphorylated intracellularly to their active forms. While almost always used in combination, the specific formulation of tenofovir—either as tenofovir disoproxil fumarate (TDF) or the newer prodrug, tenofovir alafenamide (TAF)—presents distinct pharmacological profiles that impact safety and, to a lesser extent, efficacy. This guide provides a detailed, data-driven comparison of combination therapies involving this compound with TDF versus TAF, focusing on pivotal clinical trial data.

Mechanism of Action

This compound, a nucleoside analog of cytidine, and tenofovir, a nucleotide analog of adenosine, are both potent inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[1][2] As prodrugs, they enter host cells and are converted by cellular enzymes into their active triphosphate (FTC-TP) and diphosphate (Tenofovir-DP) forms, respectively.[1][3] These active metabolites compete with their natural counterparts (deoxycytidine triphosphate and deoxyadenosine triphosphate) for incorporation into the nascent viral DNA strand.[2] Because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond, their incorporation results in immediate termination of DNA chain elongation, thus preventing the completion of reverse transcription.[4] In vitro studies have demonstrated that the combination of this compound and tenofovir exhibits synergistic antiviral activity.[3]

Clinical_Trial_Workflow Screening Participant Screening (HIV-negative, at-risk MSM & TGW) Randomization Randomization (1:1) Screening->Randomization Arm_A Treatment Arm A: Daily Oral FTC/TAF Randomization->Arm_A Arm_B Treatment Arm B: Daily Oral FTC/TDF Randomization->Arm_B Follow_Up Follow-Up Visits (e.g., Weeks 4, 12, 24, 48, 96) Arm_A->Follow_Up Arm_B->Follow_Up Assessments Assessments at Each Visit: - HIV-1 Testing - Safety Labs (Renal, etc.) - Adherence Measurement - Adverse Event Monitoring Follow_Up->Assessments BMD_Substudy Bone Mineral Density (BMD) Sub-study (DXA Scans) Follow_Up->BMD_Substudy Endpoints Primary & Secondary Endpoints Analysis: - HIV Incidence (Efficacy) - Changes in Renal/Bone Markers (Safety) - Adverse Events Assessments->Endpoints BMD_Substudy->Endpoints

References

Comparative Analysis of Emtricitabine's Mitochondrial Toxicity with Other NRTIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitochondrial toxicity of Emtricitabine with other widely used Nucleoside Reverse Transcriptase Inhibitors (NRTIs). The information presented is collated from various in vitro and in vivo studies, with a focus on quantitative data to facilitate a direct comparison of the potential for mitochondrial dysfunction among these antiretroviral agents.

Introduction to NRTI-Induced Mitochondrial Toxicity

Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV infection. However, their therapeutic benefits can be offset by long-term toxicities, many of which are attributed to mitochondrial dysfunction.[1][2] The primary mechanism underlying this toxicity is the inhibition of human mitochondrial DNA polymerase-gamma (Pol-γ), the sole enzyme responsible for the replication of mitochondrial DNA (mtDNA).[3] Inhibition of Pol-γ can lead to mtDNA depletion, impaired oxidative phosphorylation, increased production of reactive oxygen species (ROS), and ultimately, cellular dysfunction. Clinical manifestations of NRTI-induced mitochondrial toxicity are diverse and can include myopathy, peripheral neuropathy, pancreatitis, hepatic steatosis, and lactic acidosis.[1]

The various NRTIs exhibit a wide spectrum of mitochondrial toxicity, largely dictated by their affinity for Pol-γ. This guide focuses on a comparative analysis of this compound (FTC) against other common NRTIs, including Tenofovir (TDF), Lamivudine (3TC), Zidovudine (AZT), Stavudine (d4T), Abacavir (ABC), Didanosine (ddI), and Zalcitabine (ddC).

Quantitative Comparison of Mitochondrial Toxicity

The following tables summarize quantitative data from in vitro studies, providing a comparative view of the mitochondrial toxicity profiles of this compound and other NRTIs.

Table 1: Comparative Inhibition of Mitochondrial DNA (mtDNA) Synthesis

The data below represents the percentage of remaining mtDNA content in different cell lines after treatment with various NRTIs at specified concentrations and durations. A lower percentage indicates greater inhibition of mtDNA synthesis.

NRTICell LineConcentration (µM)Treatment DurationmtDNA Content (% of Control)Reference
This compound (FTC) HepG210025 days~100%[4]
Tenofovir (TDF) HepG23009 days~100%[5]
RPTECs30022 daysNo significant change[6]
Lamivudine (3TC) HepG210025 days~100%[4]
Abacavir (ABC) HepG21009 daysNo significant change[5]
Zidovudine (AZT) HepG23009 days~75%[5]
3T3-F442a10DifferentiatingSignificant increase[7]
Stavudine (d4T) HepG23009 days~60%[5]
3T3-F442a10DifferentiatingDepletion[7]
Muscle Biopsy (in vivo)30-40mg/day1 month48%[8]
Didanosine (ddI) HepG23009 daysDepleted[5]
RPTECs4022 days~10%[6]
Zalcitabine (ddC) HepG2309 daysDepleted[5]
CEM0.25 daysIncreased[9]

Summary of mtDNA Depletion Potency: Based on multiple in vitro studies, the general hierarchy of NRTIs in terms of their potential to inhibit mtDNA synthesis is: Zalcitabine (ddC) > Didanosine (ddI) > Stavudine (d4T) > Zidovudine (AZT) > Lamivudine (3TC) ≈ Abacavir (ABC) ≈ this compound (FTC) ≈ Tenofovir (TDF).[5][10]

Table 2: Comparative Effects on Lactate Production

Increased lactate production is a key indicator of impaired oxidative phosphorylation, a consequence of mitochondrial dysfunction. The data below shows the relative increase in lactate levels in cell culture media following NRTI treatment.

NRTICell LineConcentration (µM)Lactate Production (% Increase over Control)Reference
This compound (FTC) HepG2-Not reported
Tenofovir (TDF) HepG2, SkMCs300< 20%[5]
Lamivudine (3TC) HepG210No effect[5]
Zidovudine (AZT) HepG2, SkMCs300> 200%[5]
CEM5Increased[9]
Stavudine (d4T) CEM5Increased[9]
Didanosine (ddI) CEM200Increased[9]
Zalcitabine (ddC) CEM0.2Increased[9]

Summary of Lactate Production: Zidovudine is a potent inducer of lactate production. In contrast, Tenofovir and Lamivudine show minimal to no effect on lactate levels at high concentrations.[5]

Table 3: Comparative Effects on Mitochondrial Protein Expression

NRTIs can also affect the expression of mitochondrial proteins, particularly those encoded by mtDNA. The data below highlights the impact of different NRTIs on the expression of Cytochrome c oxidase (COX) subunits.

NRTICell LineConcentration (µM)Effect on COX II / COX IV ExpressionReference
This compound (FTC) HepG2-Not reported
Tenofovir (TDF) HepG2300No reduction[5]
Zidovudine (AZT) U2OS-~10% decrease in COX II, no change in COX IV[11]
Didanosine (ddI) HepG2300>90% inhibition of COX II[5]
Zalcitabine (ddC) HepG230>90% inhibition of COX II[5]

Summary of Protein Expression Effects: Didanosine and Zalcitabine significantly inhibit the expression of the mtDNA-encoded COX II subunit, consistent with their potent effects on mtDNA. Tenofovir and Zidovudine have a less pronounced impact on the expression of these respiratory chain components.[5][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the study of NRTI-induced mitochondrial toxicity.

NRTI_Toxicity_Pathway cluster_cell Hepatocyte / Myocyte NRTI NRTI (e.g., this compound) NRTI_TP NRTI-Triphosphate NRTI->NRTI_TP Cellular Kinases PolG DNA Polymerase-γ (Pol-γ) NRTI_TP->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep mtDNA_dep mtDNA Depletion mtDNA_rep->mtDNA_dep Impaired ETC Electron Transport Chain (ETC) Dysfunction mtDNA_dep->ETC ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Lactate ↑ Lactate Production ETC->Lactate Apoptosis Apoptosis ETC->Apoptosis ROS->Apoptosis

Caption: Signaling pathway of NRTI-induced mitochondrial toxicity.

Experimental_Workflow cluster_assays Mitochondrial Toxicity Assays start Start: Cell Culture (e.g., HepG2, Myocytes) treatment NRTI Treatment (Varying Concentrations & Durations) start->treatment harvest Cell Harvesting treatment->harvest dna_extraction DNA Extraction harvest->dna_extraction lactate_assay Lactate Production Assay harvest->lactate_assay protein_analysis Protein Expression (Western Blot) harvest->protein_analysis qpcr mtDNA Quantification (qPCR) dna_extraction->qpcr data_analysis Data Analysis & Comparison qpcr->data_analysis lactate_assay->data_analysis protein_analysis->data_analysis end Conclusion on Relative Toxicity data_analysis->end

Caption: General experimental workflow for assessing NRTI mitochondrial toxicity.

Toxicity_Comparison cluster_low Low Mitochondrial Toxicity cluster_moderate Moderate Mitochondrial Toxicity cluster_high High Mitochondrial Toxicity FTC This compound TDF Tenofovir 3TC Lamivudine ABC Abacavir AZT Zidovudine d4T Stavudine ddI Didanosine ddC Zalcitabine

Caption: Logical relationship of NRTI mitochondrial toxicity.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparative analysis.

Quantification of Mitochondrial DNA (mtDNA)

This protocol describes the relative quantification of mtDNA to nuclear DNA (nDNA) using quantitative real-time PCR (qPCR).

  • Cell Culture and NRTI Treatment:

    • Culture human cell lines (e.g., HepG2, primary skeletal muscle cells) in appropriate media and conditions.

    • Treat cells with a range of concentrations of the desired NRTIs (and a vehicle control) for a specified duration (e.g., 7-21 days).

  • Genomic DNA Extraction:

    • Harvest cells by trypsinization or scraping.

    • Extract total genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit) or standard phenol-chloroform extraction.

    • Quantify the extracted DNA and assess its purity using spectrophotometry (A260/A280 ratio).

  • Quantitative Real-Time PCR (qPCR):

    • Prepare qPCR reactions containing SYBR Green master mix, forward and reverse primers for a mitochondrial gene (e.g., a region of the D-Loop or a subunit of NADH dehydrogenase) and a nuclear gene (e.g., β-actin or RNase P), and the extracted genomic DNA.[12]

    • Use a thermal cycler to perform the qPCR, including an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

    • Generate a standard curve for both the mitochondrial and nuclear amplicons using serial dilutions of a plasmid containing the target sequences.

  • Data Analysis:

    • Determine the copy number of the mitochondrial and nuclear genes in each sample by comparing the cycle threshold (Ct) values to the respective standard curves.

    • Calculate the ratio of mtDNA to nDNA for each sample.

    • Normalize the results to the vehicle control to determine the percentage of mtDNA depletion.

Lactate Production Assay

This protocol measures the concentration of lactate in the cell culture medium as an indicator of anaerobic metabolism.

  • Cell Culture and NRTI Treatment:

    • Plate cells in multi-well plates and allow them to adhere.

    • Replace the medium with fresh medium containing the desired concentrations of NRTIs or a vehicle control.

    • Incubate the cells for a defined period (e.g., 24-72 hours).

  • Sample Collection:

    • Collect the cell culture medium from each well.

    • Centrifuge the medium to remove any detached cells or debris.

  • Lactate Measurement:

    • Measure the lactate concentration in the supernatant using a commercially available lactate assay kit (e.g., based on lactate oxidase or lactate dehydrogenase activity).

    • Follow the manufacturer's instructions for the assay, which typically involves mixing the sample with a reaction buffer and measuring the absorbance or fluorescence at a specific wavelength.

    • Generate a standard curve using known concentrations of lactate.

  • Data Analysis:

    • Calculate the lactate concentration in each sample based on the standard curve.

    • Normalize the lactate concentration to the cell number or total protein content in the corresponding well to account for differences in cell proliferation.

    • Express the results as a percentage increase over the vehicle control.

Conclusion

The compiled data consistently demonstrates that this compound exhibits a low potential for mitochondrial toxicity, comparable to other newer generation NRTIs such as Tenofovir, Lamivudine, and Abacavir.[4][5] These agents show minimal to no effect on mtDNA levels and lactate production in vitro, even at concentrations significantly higher than their therapeutic levels.[5] In stark contrast, older NRTIs, particularly Zalcitabine, Didanosine, and Stavudine, display a high propensity for inducing mitochondrial dysfunction, as evidenced by significant mtDNA depletion and increased lactate production.[5][9] Zidovudine occupies an intermediate position in this toxicity spectrum.

This comparative analysis underscores the improved safety profile of this compound with respect to mitochondrial toxicity, a critical consideration in the long-term management of HIV infection. For researchers and drug development professionals, these findings highlight the importance of screening for mitochondrial toxicity in the preclinical evaluation of new NRTI candidates to minimize the risk of these adverse effects.

References

The Synergistic Efficacy of Emtricitabine with Novel Integrase Inhibitors in HIV-1 Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of integrase strand transfer inhibitors (INSTIs) has revolutionized antiretroviral therapy (ART) for Human Immunodeficiency Virus Type 1 (HIV-1). When combined with the established nucleoside reverse transcriptase inhibitor (NRTI) backbone of Emtricitabine (FTC), these novel agents demonstrate potent virologic suppression, a high barrier to resistance, and favorable safety profiles. This guide provides a comparative analysis of the efficacy of this compound in combination with leading novel integrase inhibitors, focusing on Bictegravir (BIC) and Dolutegravir (DTG), with supporting data on Cabotegravir (CAB) and Elvitegravir (EVG).

Mechanism of Action: A Dual-Pronged Attack on HIV-1 Replication

Successful HIV-1 treatment relies on hitting the virus at multiple stages of its lifecycle. The combination of this compound with an integrase inhibitor exemplifies this strategy.

  • This compound (FTC): As a synthetic fluoro derivative of thiacytidine, FTC is a potent NRTI. Intracellularly, it is phosphorylated to its active form, this compound 5'-triphosphate. This active metabolite competes with the natural substrate (deoxycytidine 5'-triphosphate) for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase enzyme. Its inclusion results in premature chain termination, thus halting the conversion of viral RNA into DNA.[1]

  • Novel Integrase Inhibitors (BIC, DTG, CAB, EVG): These agents target the HIV-1 integrase enzyme, which is crucial for inserting the newly synthesized viral DNA into the host cell's genome. By binding to the active site of the integrase, INSTIs block the strand transfer step of integration. This prevents the formation of a provirus, effectively cutting off a critical stage of viral replication.[2]

The complementary mechanisms of action of NRTIs and INSTIs are visualized in the HIV-1 replication cycle diagram below.

HIV_Replication_Cycle cluster_cell Host Cell (CD4+ T-Cell) cluster_inhibitors Drug Inhibition Points Viral_Entry 1. Binding & Fusion Viral_RNA Viral RNA Viral_Entry->Viral_RNA Viral core enters cell Reverse_Transcription 2. Reverse Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA HIV Reverse Transcriptase Integration 3. Integration Provirus Provirus (Integrated DNA) Integration->Provirus Replication 4. Transcription & Translation Replication->Viral_RNA New Viral RNA Viral_Proteins Viral Proteins Replication->Viral_Proteins Assembly 5. Assembly Budding 6. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Viral_RNA->Assembly Viral_DNA->Integration Enters Nucleus Provirus->Replication Host Machinery Viral_Proteins->Assembly FTC This compound (NRTI) FTC->Reverse_Transcription INSTI Novel Integrase Inhibitors (BIC, DTG, CAB, EVG) INSTI->Integration Synergy_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis cluster_interpretation Interpretation of Results A 1. Determine EC50 for individual drugs (e.g., FTC, BIC) B 2. Prepare drug plates with serial dilutions of each drug alone and in fixed-ratio combinations A->B D 4. Add drug dilutions to cells B->D C 3. Seed target cells (e.g., MT-2) in 96-well plates C->D E 5. Infect cells with HIV-1 laboratory strain D->E F 6. Incubate for 4-5 days E->F G 7. Measure viral replication (e.g., XTT for cytopathic effect, p24 ELISA, or luciferase reporter) F->G H 8. Analyze data using median-effect principle (e.g., CalcuSyn software) G->H I 9. Calculate Combination Index (CI) H->I J CI < 0.9: Synergy CI = 0.9-1.1: Additive CI > 1.1: Antagonism I->J

References

Emtricitabine's Antiviral Efficacy in Primary Human Immune Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Emtricitabine's activity in primary human immune cells against other nucleoside reverse transcriptase inhibitors (NRTIs). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.

Executive Summary

This compound (FTC) is a potent nucleoside analog reverse transcriptase inhibitor widely used in combination antiretroviral therapy for the treatment of HIV-1 infection. Its mechanism of action involves the termination of viral DNA chain elongation.[1] This guide summarizes the in vitro antiviral activity and cytotoxicity of this compound in primary human immune cells, primarily peripheral blood mononuclear cells (PBMCs), and compares it with other commonly used NRTIs: Lamivudine (3TC), Tenofovir (TDF), Abacavir (ABC), and Zidovudine (ZDV).

Comparative Antiviral Activity and Cytotoxicity

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and other NRTIs in primary human immune cells. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the drug's therapeutic window.

DrugCell TypeHIV-1 StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound (FTC) PBMCsHIV-1IIIB~0.009 - 0.5>100>200 - 11,111[1]
Lamivudine (3TC) PBMCsHIV-1IIIB~0.07 - 3.2>100>31 - 1,428[1]
Zidovudine (ZDV) PBMCsHIV-1IIIB~0.005 - 0.06>100>1,667 - 20,000[1]
Abacavir (ABC) Resting PBMCsHIV-1Significant ActivityNot SpecifiedNot Specified[2]
Tenofovir (TDF) PBMCsWild-typeAdditive to synergistic with FTCNot SpecifiedNot Specified[3]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison between studies should be made with caution. A study by S.A. et al. showed no significant difference in potency between Lamivudine and this compound in PBMCs. Another study demonstrated that Lamivudine and Abacavir have significant antiviral activity in resting cells infected with HIV in vitro, while Zidovudine did not show activity under the same conditions.[2]

Mechanism of Action: NRTI Signaling Pathway

Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like this compound are prodrugs that, once inside the host cell, are phosphorylated to their active triphosphate form. This active form competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. The incorporation of the NRTI analogue results in the termination of DNA chain elongation due to the absence of a 3'-hydroxyl group, thus inhibiting viral replication.[1][4]

NRTI_Mechanism cluster_cell Host Cell NRTI This compound (Prodrug) NRTI_TP This compound-TP (Active Drug) NRTI->NRTI_TP Cellular Phosphorylation RT HIV Reverse Transcriptase NRTI_TP->RT Competitive Inhibition dNTP Natural dNTPs dNTP->RT DNA Viral DNA (Incomplete) RT->DNA Chain Termination vRNA Viral RNA vRNA->RT

Caption: Mechanism of action of this compound.

Experimental Workflows

The validation of this compound's activity involves a series of in vitro assays performed on primary human immune cells. The general workflow includes isolating the cells, determining the drug's cytotoxicity, and then evaluating its antiviral efficacy.

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Assays cluster_analysis Data Analysis start Whole Blood from Healthy Donor pbmc_isolation PBMC Isolation (Ficoll Gradient) start->pbmc_isolation cytotoxicity Cytotoxicity Assay (CC50) (e.g., MTT Assay) pbmc_isolation->cytotoxicity antiviral Antiviral Activity Assay (EC50) (e.g., p24 Antigen Assay) pbmc_isolation->antiviral data_analysis Calculate CC50, EC50, and Selectivity Index (SI) cytotoxicity->data_analysis antiviral->data_analysis

Caption: General experimental workflow.

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate PBMCs from whole blood for use in subsequent cytotoxicity and antiviral assays.

Materials:

  • Whole blood collected in tubes containing an anticoagulant (e.g., EDTA).

  • Ficoll-Paque PLUS (or similar density gradient medium).

  • Phosphate Buffered Saline (PBS).

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube, avoiding mixing.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.

  • Collect the buffy coat layer containing the PBMCs.

  • Wash the collected PBMCs by adding excess PBS and centrifuging at 100-250 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium.

  • Count the cells using a hemocytometer and assess viability using Trypan Blue exclusion.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that is toxic to 50% of the cells (CC50).[5][6][7]

Materials:

  • Isolated PBMCs.

  • 96-well microtiter plates.

  • This compound and other NRTIs at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

Procedure:

  • Seed the 96-well plates with PBMCs at a density of 1 x 104 cells/well.[7]

  • Add serial dilutions of the antiretroviral drugs to the wells. Include wells with untreated cells as a control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Leave the plates at room temperature in the dark for 2 hours.

  • Read the absorbance at 570 nm using a microplate reader.

  • The CC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated control.[8][9]

Antiviral Activity Assay (p24 Antigen Assay)

Objective: To determine the concentration of this compound that inhibits 50% of viral replication (EC50).[10][11][12][13][14][15][16]

Materials:

  • Isolated PBMCs stimulated with phytohemagglutinin (PHA) and Interleukin-2 (IL-2).[10][11]

  • HIV-1 viral stock.

  • This compound and other NRTIs at various concentrations.

  • 96-well microtiter plates.

  • p24 Antigen ELISA kit.

Procedure:

  • Seed the PHA-stimulated PBMCs in a 96-well plate.

  • Infect the cells with a known amount of HIV-1.

  • Add serial dilutions of the antiretroviral drugs to the wells. Include infected, untreated wells as a positive control and uninfected wells as a negative control.

  • Incubate the plates for 7 days at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.

  • After the incubation period, collect the culture supernatant from each well.

  • Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[14][15][16]

  • The EC50 value is calculated as the drug concentration that reduces the p24 antigen level by 50% compared to the untreated infected control.

References

Safety Operating Guide

Proper Disposal of Emtricitabine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of emtricitabine is a critical component of laboratory safety and environmental responsibility. While not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), this compound requires specific disposal procedures to prevent environmental contamination and ensure a safe workplace. This guide provides essential logistical information and step-by-step plans for the compliant disposal of this compound from a laboratory setting.

Waste Classification and Segregation

This compound is categorized as a non-RCRA pharmaceutical waste. This classification means it is not federally regulated as hazardous, but it still necessitates proper disposal to mitigate potential health and environmental risks.[1][2] The cornerstone of proper this compound disposal is rigorous segregation from other waste streams.

In a laboratory environment, this compound waste should be segregated into designated, clearly labeled containers.[2] It is crucial to prevent the mixing of non-hazardous pharmaceutical waste with hazardous waste, sharps waste, or regular trash.[2]

Quantitative Data Summary for this compound Disposal

ParameterGuidelineCitation
RCRA Classification Non-hazardous[1][2]
Primary Disposal Method Incineration[1][3]
"RCRA Empty" Threshold ≤ 3% by weight of the container's total capacity remaining[4][5]
Recommended Container Type Puncture-proof, leak-resistant containers, often white with blue lids for non-hazardous pharmaceuticals or yellow for trace chemotherapy waste.[1][3][4]
Labeling Requirements "Non-Hazardous Pharmaceutical Waste" and/or "For Incineration"[1]

Disposal Procedures for this compound Waste Streams

The following protocols outline the step-by-step procedures for handling different forms of this compound waste within a research or drug development laboratory.

Experimental Protocol: Disposal of Bulk this compound and Contaminated Solutions

This protocol details the disposal of pure this compound (powder), concentrated stock solutions, and aqueous solutions containing this compound.

Methodology:

  • Segregation: Identify all waste streams containing this compound. This includes unused or expired pure drug substance, leftover experimental solutions, and contaminated buffers.

  • Container Selection: Utilize a designated, properly labeled, puncture-proof, and leak-resistant container for non-hazardous pharmaceutical waste.[3] These containers are often white with blue lids.

  • Waste Collection:

    • For solid this compound, carefully transfer the powder into the designated waste container, minimizing dust generation.

    • For liquid solutions, pour the waste directly into the designated liquid waste container. Ensure the container is compatible with the solvent (e.g., aqueous solutions).

  • Labeling: Clearly label the waste container with "Non-Hazardous Pharmaceutical Waste for Incineration" and identify the primary component as "this compound."

  • Storage: Store the sealed waste container in a secure, designated area, away from general laboratory traffic and incompatible materials, awaiting pickup by a licensed waste management vendor.[2]

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal, to comply with institutional and regulatory requirements.[3]

Disposal of Trace-Contaminated Laboratory Materials

This protocol covers the disposal of items with minimal residual contamination of this compound, such as empty vials, personal protective equipment (PPE), and lab consumables.

Methodology:

  • "RCRA Empty" Determination: For a container to be considered "RCRA empty," it must contain no more than 3% by weight of its total capacity of the original substance.[4][5]

  • Segregation of "RCRA Empty" Containers: Vials and containers that meet the "RCRA empty" criteria should be placed in a designated container for trace chemotherapy/pharmaceutical waste. These containers are typically yellow.[4][5]

  • Disposal of Contaminated PPE and Consumables:

    • Items such as gloves, disposable gowns, and bench paper with trace contamination should be collected in a yellow bag or container labeled "Trace Chemotherapy Waste" and "Incinerate Only."[5][6]

    • If non-hazardous trace waste is mixed with infectious or solid waste, the entire mixture must be managed as trace chemotherapy waste and incinerated.[6][7]

  • Sharps Disposal: Any sharps (needles, scalpels) contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container specifically for chemotherapy/pharmaceutical waste, which is also typically yellow.[4]

  • Final Disposal: All trace waste containers are sent for incineration through a certified medical or hazardous waste disposal service.[8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

EmtricitabineDisposal start This compound Waste Generated is_bulk Bulk Material or >3% Residual? start->is_bulk bulk_container Place in Non-Hazardous Pharmaceutical Waste Container (White with Blue Lid) is_bulk->bulk_container Yes is_sharp Is it a Sharp? is_bulk->is_sharp No (Trace) incineration Dispose via Licensed Waste Vendor for Incineration bulk_container->incineration trace_container Place in Trace Chemo Waste Container (Yellow) trace_container->incineration is_sharp->trace_container No sharp_container Place in Trace Chemo Sharps Container (Yellow) is_sharp->sharp_container Yes sharp_container->incineration documentation Document Waste for Compliance Records incineration->documentation

Caption: Decision tree for segregating and disposing of this compound waste.

By adhering to these procedures, laboratories can ensure the safe, compliant, and environmentally responsible disposal of this compound, building trust and demonstrating a commitment to safety beyond the product itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emtricitabine
Reactant of Route 2
Emtricitabine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.